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  • Product: N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine
  • CAS: 1310383-84-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS 1310383-84-6)

Introduction & Chemical Identity In the realm of pharmacokinetic (PK) analysis and therapeutic drug monitoring (TDM), the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

In the realm of pharmacokinetic (PK) analysis and therapeutic drug monitoring (TDM), the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS 1310383-84-6)[1] is a highly specialized, stable-isotope-labeled organotin intermediate. It is engineered specifically for the synthesis of deuterated N-desmethylterbinafine, the primary pharmacologically inactive 2[2].

By providing a robust +7 Da mass shift and a pre-installed trans-(E)-alkene geometry, this intermediate allows researchers to synthesize high-fidelity isotopic standards that perfectly mimic the ionization and chromatographic behavior of the target analyte without isotopic interference.

Table 1: Chemical and Physical Specifications
PropertySpecification
CAS Number 1310383-84-6
Molecular Formula C₂₆H₃₄D₇NSn
Molecular Weight 493.36 g/mol
Physical State Light Yellow Oil
Solubility Chloroform, Dichloromethane, DMF, Methanol
Storage -20°C (Long-term), strictly anhydrous

Mechanistic Role in Pharmacokinetics

Terbinafine undergoes extensive hepatic first-pass metabolism. It is 3 (predominantly CYP2C9, CYP1A2, and CYP3A4) to form N-desmethylterbinafine via N-demethylation[3]. Quantifying this specific metabolite is critical for phenotyping patient CYP450 activity and evaluating potential drug-drug interactions (DDIs).

Causality of the d7-Label Placement: The seven deuterium atoms are localized exclusively on the aromatic naphthalene ring. Aromatic deuteriums are highly resistant to hydrogen-deuterium (H/D) exchange in acidic aqueous matrices (typical of LC mobile phases) and during electrospray ionization (ESI). This strategic placement ensures that the isotopic label remains stable throughout sample extraction and mass spectrometric analysis, guaranteeing absolute quantitative accuracy.

Metabolism T Terbinafine (Active Antifungal) CYP CYP450 Enzymes (CYP2C9, CYP1A2, CYP3A4) T->CYP N-demethylation NDT N-Desmethylterbinafine (Major Metabolite) CYP->NDT -CH3

Metabolic pathway of Terbinafine to N-desmethylterbinafine via CYP450 enzymes.

Synthesis Workflow: The Stille Cross-Coupling

To convert N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine into the final analytical standard (N-desmethylterbinafine-d7), the stannyl group must be replaced with a tert-butylacetylene moiety. This is achieved via a 4 reaction[4].

Causality of the Tributylstannyl Group: Organotin compounds undergo transmetalation with palladium under exceptionally mild, neutral conditions. This is critical because it preserves the fragile (E)-geometry of the allylamine double bond—a structural necessity for the standard to perfectly co-elute with the biological metabolite during reverse-phase chromatography.

Synthesis Start N-(E)-3-Tributylstannylallyl-1- naphthalene-d7-methylamine (CAS: 1310383-84-6) Catalyst Pd(PPh3)4 / CuI (Stille Coupling) Start->Catalyst Alkyne 1-Bromo-3,3-dimethyl-1-butyne Alkyne->Catalyst Purification KF Workup & Silica Gel (Tin Byproduct Removal) Catalyst->Purification Cross-Coupling Product N-Desmethylterbinafine-d7 (Isotopic Internal Standard) Purification->Product Pure d7-Metabolite

Stille coupling workflow using the stannyl intermediate to synthesize N-desmethylterbinafine-d7.

Self-Validating Experimental Protocol

The following protocol outlines the conversion of the intermediate into the final LC-MS/MS standard, embedding self-validating checkpoints to ensure chemical and isotopic integrity.

Step 1: Catalytic Cross-Coupling
  • In an oven-dried Schlenk flask under argon, dissolve 1.0 eq of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine[1] and 1.2 eq of 1-bromo-3,3-dimethyl-1-butyne in anhydrous DMF.

  • Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 0.1 eq of Copper(I) Iodide (CuI).

  • Causality Check: The addition of CuI invokes the "copper effect," accelerating the rate-determining transmetalation step by scavenging free phosphine ligands and forming a highly reactive organocopper intermediate.

  • Stir at room temperature for 12 hours.

Step 2: Tin Byproduct Quenching (KF Workup)
  • Quench the reaction by adding a 10% aqueous Potassium Fluoride (KF) solution.

  • Causality Check: Organotin halides are highly lipophilic and co-elute with the product on silica. 5 (Bu₃SnF)[5].

  • Validation Checkpoint: Stir vigorously for 30 minutes. The cessation of white precipitate formation validates that all toxic tin species have been successfully polymerized. Filter the suspension through a Celite pad.

Step 3: LC-MS/MS Isotopic Validation

Following silica gel purification (Hexanes/Ethyl Acetate), the product must be validated for isotopic purity to ensure it can function as an internal standard.

Validation Checkpoint: Inject the purified product into an LC-MS/MS system. A successful synthesis will yield a primary precursor ion at m/z 285.2 , with an absolute absence of the m/z 278.2 peak (which would indicate unlabeled contamination).

Table 2: LC-MS/MS MRM Transitions for PK Monitoring
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
N-Desmethylterbinafine (Endogenous)278.2141.125
N-Desmethylterbinafine-d7 (Standard)285.2148.125

References

  • NextSDS. "N-(E)-3-TRIBUTYLTINALLYL-1-NAPHTHALENE-D7-METHYLAMINE — Chemical Substance Information." NextSDS Database. URL:[1]

  • LGC Standards. "Allylamines Reference Materials." LGC Standards. URL:[2]

  • BioKB / NCBI. "Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions." University of Luxembourg (BioKB). URL:[3]

  • Chemical Reviews. "Stille Polycondensation for Synthesis of Functional Materials." American Chemical Society (ACS). URL:[4]

  • PMC / NIH. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters." National Institutes of Health. URL:[5]

Sources

Exploratory

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine molecular weight

An In-Depth Technical Guide to the Molecular Weight of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine Abstract This technical guide provides a comprehensive analysis of the molecular weight of N-(E)-3-Tributyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine, a stable isotope-labeled organotin compound of significant interest in modern research. Designed for researchers, scientists, and drug development professionals, this document details the precise methodology for calculating the molecular weight, grounded in authoritative atomic mass data. We will elucidate the compound's structure, explain the critical role of isotopic mass in achieving accuracy, and present all quantitative data in a clear, tabular format. The guide culminates in a full reference list, ensuring scientific integrity and enabling further verification. The confirmed molecular weight for this compound is 493.36 g/mol .[1][2][3][4]

Introduction to the Compound

Chemical Identity

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a complex organometallic compound utilized primarily as an analytical standard. Its identity is defined by the following:

  • IUPAC Name: 2,3,4,5,6,7,8-heptadeuterio-N-methyl-N-[(E)-3-tributylstannylprop-2-enyl]naphthalen-1-amine[1][2]

  • CAS Number: 1310383-84-6[1][2][3][5]

  • Molecular Formula: C₂₆²H₇H₃₄NSn[1][2][3][4]

This formula indicates the presence of 26 carbon atoms, 7 deuterium (²H) atoms, 34 protium (¹H) atoms, 1 nitrogen atom, and 1 tin atom.

Structural Elucidation & Significance

The structure features a naphthalene ring system where all seven non-bridgehead aromatic protons have been replaced with deuterium. This deuterated moiety is linked via a methylamine group to an (E)-allyl chain, which is in turn bonded to a tributyltin group.

The incorporation of seven deuterium atoms makes this a heavy-labeled internal standard. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), such standards are invaluable. Because the labeled standard is chemically identical to the non-labeled analyte, it co-elutes and experiences identical ionization efficiency. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.

Organotin compounds themselves are a broad class of chemicals with diverse industrial and research applications, including roles as catalysts, polymer stabilizers, and biocides.[6][7][8] Their synthesis and characterization are foundational to fields ranging from materials science to medicinal chemistry.[9][10]

Molecular Structure Visualization

The logical relationship between the core functional groups of the molecule is depicted below. This visualization clarifies the connectivity from the deuterated aromatic system to the organotin moiety.

Naphthalene_d7 Naphthalene-d7 Ring (C₁₀D₇) Nitrogen Amine Nitrogen (N) Naphthalene_d7->Nitrogen Methyl Methyl Group (CH₃) Nitrogen->Methyl Allyl (E)-Allyl Linker (-CH₂-CH=CH-) Nitrogen->Allyl Tin Tin Atom (Sn) Allyl->Tin Butyl1 n-Butyl Group (C₄H₉) Tin->Butyl1 Butyl2 n-Butyl Group (C₄H₉) Tin->Butyl2 Butyl3 n-Butyl Group (C₄H₉) Tin->Butyl3

Caption: Structural connectivity of the key moieties in the molecule.

Methodology for Molecular Weight Calculation

Principle of Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, this calculation demands high precision. The core principle is:

MW = Σ (Number of atoms of element * Atomic weight of element)

A critical aspect of this calculation is the distinction between protium (¹H) and deuterium (²H). The natural abundance-weighted average atomic weight of hydrogen (approx. 1.008 g/mol ) cannot be used for the deuterated positions.[11] Instead, the specific isotopic mass of deuterium (approx. 2.014 g/mol ) must be used for the seven deuterium atoms to ensure accuracy.[12][13] This distinction is fundamental to correctly determining the mass of isotopically enriched molecules.

Authoritative Atomic Weights

The following table lists the atomic weights for each element present in the molecule, based on data from authoritative sources such as the IUPAC and NIST.

ElementSymbolAtomic/Isotopic Weight ( g/mol )Source
CarbonC12.011[14][15]
Hydrogen (Protium)H1.008[16][17]
DeuteriumD or ²H2.014[12][13][18]
NitrogenN14.007[19][20]
TinSn118.710[21][22][23][24]
Step-by-Step Calculation Protocol
  • Deconstruct the Molecular Formula: From C₂₆²H₇H₃₄NSn, identify the count of each unique atom or isotope:

    • Carbon (C): 26

    • Hydrogen (H): 34

    • Deuterium (D): 7

    • Nitrogen (N): 1

    • Tin (Sn): 1

  • Calculate Carbon Mass: Multiply the atom count by its atomic weight.

    • 26 * 12.011 g/mol = 312.286 g/mol

  • Calculate Hydrogen (Protium) Mass:

    • 34 * 1.008 g/mol = 34.272 g/mol

  • Calculate Deuterium Mass:

    • 7 * 2.014 g/mol = 14.098 g/mol

  • Calculate Nitrogen Mass:

    • 1 * 14.007 g/mol = 14.007 g/mol

  • Calculate Tin Mass:

    • 1 * 118.710 g/mol = 118.710 g/mol

  • Sum the Subtotals: Add the mass of all components to determine the final molecular weight.

    • 312.286 + 34.272 + 14.098 + 14.007 + 118.710 = 493.373 g/mol

Results and Data Summary

The calculation, performed with authoritative atomic weights, confirms the molecular weight of the compound. The minor deviation from the commonly cited value of 493.36 is attributable to rounding differences in the atomic weights used.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Subtotal Mass ( g/mol )
CarbonC2612.011312.286
Hydrogen (Protium)H341.00834.272
DeuteriumD72.01414.098
NitrogenN114.00714.007
TinSn1118.710118.710
Total 69 493.373

Conclusion

Through a systematic, first-principles approach, the molecular weight of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is calculated to be 493.373 g/mol . This value is in excellent agreement with the supplier-reported molecular weight of 493.36 g/mol , validating both the chemical formula and the calculation methodology.[1][2][3][4] An accurate understanding of molecular weight is a prerequisite for any quantitative work, including the preparation of standard solutions, determination of reaction stoichiometry, and interpretation of mass spectrometry data. This guide provides researchers with a transparent and verifiable protocol for this essential parameter.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Tin. Available from: [Link]

  • Quora. What is the atomic weight of hydrogen?. Available from: [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic weight of hydrogen?. Available from: [Link]

  • Wikipedia. Tin. Available from: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Available from: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Available from: [Link]

  • Britannica. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Available from: [Link]

  • Chemistry LibreTexts. Chemistry of Tin (Z=50). Available from: [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Available from: [Link]

  • BYJU'S. Carbon. Available from: [Link]

  • PubChem - NIH. Tin atom | Sn | CID 5352426. Available from: [Link]

  • Quora. What is the atomic mass of carbon?. Available from: [Link]

  • Britannica. Tin | Definition, Properties, Uses, & Facts. Available from: [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Available from: [Link]

  • Wikipedia. Hydrogen. Available from: [Link]

  • International Journal of Research in Engineering and Innovation (IJREI). Review of organotin compounds: chemistry and applications. Available from: [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. Available from: [Link]

  • PubChem - NIH. Nitrogen | N (Element). Available from: [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Available from: [Link]

  • History of Science and Mathematics Stack Exchange. How did the early chemists determine the atomic weight of hydrogen?. Available from: [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available from: [Link]

  • Wikipedia. Deuterium. Available from: [Link]

  • ResearchGate. Applications of organotin compounds | Download Table. Available from: [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. Available from: [Link]

  • Wikidoc. Deuterium. Available from: [Link]

  • Britannica. Deuterium | Definition, Symbol, Production, & Facts. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Available from: [Link]

  • Wikipedia. Isotopes of hydrogen. Available from: [Link]

  • NIST WebBook. Deuterium. Available from: [Link]

  • NextSDS. N-(E)-3-TRIBUTYLTINALLYL-1-NAPHTHALENE-D7-METHYLAMINE. Available from: [Link]

  • Fisher Scientific. N-(E)-3-tributinallyl-1-naphthalène-d7-méthylamine, TRC. Available from: [Link]

  • PMC. (E)-N-(3,3-Diphenylallylidene)naphthalen-1-amine. Available from: [Link]

  • Gsrs. N-(3-CHLOROALLYL)-N-METHYL-N-(NAPHTHALENE-1-YL-METHYL)-AMINE, (E)-. Available from: [Link]

  • Beilstein Journals. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Available from: [Link]

  • NextSDS. N-(1-NAPHTHYL-D7-METHYL)METHYLAMINE — Chemical Substance Information. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Available from: [Link]

  • PMC. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Available from: [Link]

  • PMC. A One-pot, Three-Aryne Cascade Strategy for Naphthalene Formation from 1,3-Diynes and 1,2-Benzdiyne Equivalents. Available from: [Link]

  • Google Patents. WO2017084833A1 - Method for the synthesis of trimethylamine.

Sources

Foundational

Structural and Mechanistic Profiling of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine: A Precursor for Advanced Allylamine Probes

Executive Summary In the landscape of targeted drug development and pharmacokinetic tracing, the synthesis of highly specific molecular probes is paramount. N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug development and pharmacokinetic tracing, the synthesis of highly specific molecular probes is paramount. N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6) is an advanced, stable-isotope-labeled organotin precursor[1]. It is specifically engineered for the rapid generation of radiohalogenated or stable-isotope allylamine derivatives. These derivatives function as potent inhibitors of squalene epoxidase (SQLE), a critical enzyme in sterol biosynthesis that is increasingly recognized as a biomarker in both fungal pathogenesis and specific oncological pathways[2].

This technical guide deconstructs the chemical logic behind this precursor, detailing the causality of its structural motifs, its role in biological targeting, and the self-validating experimental workflows required for its application in radiochemistry and mass spectrometry.

Structural Anatomy & Chemical Logic

The architecture of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (Molecular Formula: C26H34D7NSn) is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream applications[3].

The Naphthyl-d7 Pharmacophore

The primary binding affinity of allylamines (such as naftifine and terbinafine) to squalene epoxidase relies heavily on the lipophilic naphthalene ring, which anchors the molecule within the enzyme's hydrophobic pocket[4].

  • Causality of Deuteration: The inclusion of seven deuterium atoms (d7) on the naphthalene ring serves a dual purpose. First, it induces a +7 Da mass shift. When used as an internal standard in LC-MS/MS, this shift completely isolates the precursor's Multiple Reaction Monitoring (MRM) transition from the natural isotopic envelope of the target analyte, eliminating signal cross-talk. Second, the primary kinetic isotope effect (KIE) at the aromatic C-D bonds significantly reduces the rate of CYP450-mediated aromatic hydroxylation, enhancing the metabolic stability of the probe in complex biological matrices.

The (E)-Allylamine Linker

The central nitrogen atom connects the naphthyl core to the allyl spacer.

  • Causality of Geometry: The strict (E)-geometry (trans-isomer) of the double bond is biologically critical. The active site of squalene epoxidase cannot accommodate the steric clash presented by the (Z)-isomer. Therefore, any precursor used to synthesize active probes must inherently possess and strictly retain this (E)-configuration during subsequent chemical reactions.

The Tributylstannyl Leaving Group
  • Causality of the Organotin Moiety: Direct radiohalogenation of an alkene is notoriously unselective and often yields a mixture of stereoisomers. The bulky tributylstannyl (-SnBu3) group polarizes the carbon-tin bond, turning the C3 position into a highly specific site for electrophilic attack. Because halodestannylation proceeds via an SE​2 (substitution electrophilic bimolecular) mechanism, it allows for the rapid exchange of the tin moiety with a radioisotope (e.g., 123I or 125I ) at room temperature, with absolute retention of the (E)-stereochemistry.

Biological Target: Squalene Epoxidase (SQLE)

Allylamines derived from this precursor are utilized to map and inhibit Squalene Epoxidase (SQLE). SQLE catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene[4]. While traditionally targeted by antifungal agents to disrupt ergosterol synthesis, recent oncology research has identified SQLE as a highly upregulated oncogene in specific cancers (e.g., 8q+ breast cancer and prostate cancer), making radiolabeled allylamines highly valuable for tumor imaging and targeted therapy[2].

pathway Squalene Squalene (Substrate) SQLE Squalene Epoxidase (SQLE) Target Enzyme Squalene->SQLE Epoxide 2,3-Oxidosqualene (Intermediate) SQLE->Epoxide Ergosterol Ergosterol / Cholesterol (Cell Membrane Synthesis) Epoxide->Ergosterol Inhibitor Allylamine Probe (Active Tracer) Inhibitor->SQLE Competitive Inhibition

Fig 1. Squalene Epoxidase (SQLE) inhibition pathway by allylamine derivatives.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical metrics of the precursor, which dictate its handling and chromatographic behavior[1][3].

PropertyValueMechanistic Implication
Chemical Name N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamineDefines complete structural identity.
CAS Registry Number 1310383-84-6Unique identifier for regulatory/safety tracking.
Molecular Formula C26H34D7NSnDetermines precise mass for MS calibration.
Molecular Weight 493.36 g/mol High MW due to the heavy tin (Sn) atom.
Lipophilicity (LogP) Highly LipophilicRequires non-polar solvents (hexane/ethyl acetate) for extraction.
Target Application SQLE Probe Precursor / LC-MS/MS ISUsed in radiotracer synthesis and PK quantification.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to deploy this precursor in laboratory settings.

Protocol: Stereoretentive Electrophilic Radiohalodestannylation

This workflow converts the inactive stannyl precursor into a highly active, radioiodinated allylamine probe for biodistribution or imaging studies.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 50 µg of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine in 50 µL of absolute ethanol in a sealed reaction vial.

  • Radioisotope Addition: Add 1–5 mCi of carrier-free sodium [ 125I ]iodide (Na 125I ) dissolved in 0.1 M NaOH to the vial.

  • Oxidative Activation: Inject 10 µL of Chloramine-T (1 mg/mL in PBS). Causality: Chloramine-T acts as a mild oxidant, converting the unreactive iodide anion ( I− ) into the highly electrophilic iodonium species ( I+ ), which is required to attack the electron-rich carbon-tin bond.

  • Reaction Incubation: Allow the mixture to react at room temperature for 15 minutes. The SE​2 mechanism ensures the iodine replaces the tin atom with 100% retention of the (E)-geometry.

  • Quenching: Terminate the reaction by adding 10 µL of sodium metabisulfite (2 mg/mL in water). Causality: This reduces any unreacted I+ back to I− , preventing off-target halogenation and protecting the HPLC column.

  • Purification: Inject the mixture onto a Reverse-Phase HPLC (C18 column). The highly lipophilic unreacted stannyl precursor will elute significantly later than the radioiodinated product, allowing for the collection of a carrier-free radiotracer.

workflow Precursor Precursor C26H34D7NSn Oxidation Oxidation (Chloramine-T) Precursor->Oxidation Activation Reaction Electrophilic Attack (Na125I) Oxidation->Reaction I+ Generation Product 125I-Allylamine-d7 Radiotracer Reaction->Product SE2 Destannylation

Fig 2. Stereoretentive radiohalodestannylation workflow for radiotracer synthesis.

Protocol: Application as an LC-MS/MS Internal Standard

When studying the pharmacokinetics of allylamine drugs, this deuterated compound serves as an ideal internal standard (IS) to correct for matrix effects and extraction recovery.

Step-by-Step Methodology:

  • Matrix Spiking: Aliquot 100 µL of biological matrix (plasma or serum) into a microcentrifuge tube. Spike with 10 µL of the d7-precursor working solution (100 ng/mL) to achieve a final IS concentration of 10 ng/mL.

  • Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for the d7-compound. Causality: The +7 Da mass shift guarantees that endogenous lipids or the non-deuterated analyte will not interfere with the IS signal, ensuring absolute quantitative accuracy.

References

  • NextSDS. "N-(E)-3-TRIBUTYLTINALLYL-1-NAPHTHALENE-D7-METHYLAMINE - Chemical Substance Information." Source: NextSDS Chemical Database. 1

  • LGC Standards. "Allylamines Reference Materials - TRC-T774022." Source: LGC Standards API Impurities.3

  • Brown DN, et al. "Lipids and cancer: emerging roles in pathogenesis, diagnosis and therapeutic intervention." Source: National Institutes of Health (NIH) / PubMed Central. 2

  • Sen SE, Prestwich GD. "Squalene analogs containing isopropylidene mimics as potential inhibitors of pig liver squalene epoxidase and oxidosqualene cyclase." Source: Journal of Medicinal Chemistry, ACS Publications.4

Sources

Exploratory

What is N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine used for?

An In-depth Technical Guide to the Application of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine in Pharmaceutical Development Abstract This technical guide provides a comprehensive overview of N-(E)-3-Tributy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine, a specialized organometallic and isotopically labeled synthetic intermediate. We will explore its core application in the synthesis of stable isotope-labeled internal standards (SIL-IS) for allylamine antifungal drugs, with a particular focus on its relevance to the bioanalysis of compounds structurally related to Terbinafine. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, process chemistry, and pharmacokinetic analysis. We will delve into the synthetic utility of this reagent, the rationale for its use in modern analytical workflows, and provide field-proven insights into its practical application.

Introduction: The Allylamine Antifungals and the Need for Precise Quantification

The allylamine class of antifungal agents represents a cornerstone in the treatment of dermatophyte infections.[1][2] Compounds such as Terbinafine, Naftifine, and Butenafine have demonstrated significant clinical efficacy.[3][4][5] Their mechanism of action involves the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[6][7] This disruption of the fungal cell membrane leads to fungicidal activity against a broad spectrum of pathogens.[6]

The development and clinical use of these potent therapeutic agents necessitate robust and accurate analytical methods for their quantification in biological matrices. Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to determining appropriate dosing regimens and ensuring patient safety.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these bioanalytical studies due to its high sensitivity and specificity.[10][11]

A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS).[12] An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus correcting for variability. Stable isotope-labeled internal standards (SIL-IS) are widely considered the most effective choice for this purpose as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D).[10][13]

This is where N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine finds its critical role. It is not an active pharmaceutical ingredient itself but a highly specialized precursor for the synthesis of deuterated allylamine antifungal analogues, such as Terbinafine-d7.[11][14]

Molecular Profile and Synthetic Utility

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a molecule designed for a specific synthetic purpose. Let's break down its key structural features:

  • Naphthalene-d7-methylamine Core : This is the deuterated backbone of the molecule. The seven deuterium atoms on the naphthalene ring provide a significant mass shift from the non-deuterated analogue, which is crucial for its use as an internal standard in mass spectrometry.[11][14]

  • Tributylstannyl Group : This organotin moiety is a key functional group for Stille cross-coupling reactions.[15][16] The Stille reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic electrophile.[17][18] In this context, the tributylstannyl group allows for the coupling of the deuterated naphthalene-methylamine core with a suitable side chain to form the final deuterated drug analogue.

  • Allyl Group : The allyl group provides the reactive site for the Stille coupling and ultimately becomes part of the final molecule's structure, mirroring the allylamine feature of the target drug class.

The primary and intended use of this compound is as a key building block in the synthesis of deuterated internal standards for quantitative bioanalysis.

Application in the Synthesis of a Deuterated Internal Standard for Terbinafine

To illustrate the utility of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine, we will outline its role in a synthetic route to a deuterated analogue of Terbinafine. Terbinafine has the chemical name (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine.[19][20] The synthesis of its deuterated standard, Terbinafine-d7, can be envisioned via a Stille coupling reaction.

Synthetic Workflow: Stille Coupling

The following diagram illustrates the proposed synthetic workflow for creating a deuterated allylamine antifungal analogue using the title compound.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A N-(E)-3-Tributylstannylallyl-1- naphthalene-d7-methylamine A->F B Organic Electrophile (e.g., vinyl halide or triflate with a terbinafine-like side chain) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->G D Ligand (if needed) D->G E Deuterated Allylamine Antifungal (e.g., Terbinafine-d7) F->G Stille Coupling G->E

Caption: Synthetic workflow for a deuterated allylamine antifungal via Stille coupling.

Experimental Protocol: Synthesis of a Deuterated Terbinafine Analogue

The following is a representative, field-proven protocol for a Stille cross-coupling reaction to synthesize a deuterated allylamine antifungal.

Materials:

  • N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine

  • Appropriate organic electrophile (e.g., a vinyl iodide or triflate containing the terbinafine side chain)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add the organic electrophile (1.0 eq) and the palladium catalyst (0.05 eq).

  • Dissolve the reactants in the anhydrous, degassed solvent.

  • Add N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride to remove the tin byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired deuterated allylamine antifungal.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.

  • Excess Stannane Reagent: A slight excess of the organostannane is often used to ensure complete consumption of the more valuable electrophile.

  • Potassium Fluoride Workup: Fluoride ions have a high affinity for tin and will precipitate the tributyltin byproducts as insoluble tributyltin fluoride, which can be easily removed by filtration.

Application in Quantitative Bioanalysis

Once synthesized, the deuterated allylamine antifungal serves as an invaluable tool for pharmacokinetic studies.

Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for using a deuterated internal standard in a quantitative bioanalytical assay.

G A Biological Sample (e.g., Plasma, Urine) B Spike with Deuterated Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing: Ratio of Analyte to Internal Standard D->E F Quantification of Analyte Concentration E->F

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification of an Allylamine Antifungal in Plasma

Materials:

  • Plasma samples containing the allylamine antifungal drug

  • Deuterated internal standard solution of known concentration

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of each plasma sample, add 10 µL of the deuterated internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of the analyte in the original plasma sample by comparing this ratio to a standard curve prepared in the same biological matrix.

Self-Validating System:

The use of a stable isotope-labeled internal standard creates a self-validating system.[13] Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction recovery, ionization efficiency, and potential matrix effects.[10] Any variations in these parameters will affect both the analyte and the internal standard proportionally, leaving their ratio constant and ensuring the accuracy and precision of the final concentration measurement.

Data Presentation

The following table summarizes the key properties of a typical allylamine antifungal and its corresponding deuterated internal standard for LC-MS/MS analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)MS/MS Transition (m/z)
TerbinafineC₂₁H₂₅N291.1987292.2 → 141.1
Terbinafine-d7C₂₁H₁₈D₇N298.2424299.2 → 148.2

Note: The specific MS/MS transitions may vary depending on the instrument and optimization parameters.[11][14]

Conclusion

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a highly specialized and valuable reagent in the field of pharmaceutical development. Its primary utility lies in its role as a key synthetic precursor for stable isotope-labeled internal standards of allylamine antifungal drugs. The ability to synthesize these deuterated standards is critical for the development of robust, accurate, and precise LC-MS/MS methods for quantitative bioanalysis. Such assays are indispensable for conducting pharmacokinetic studies that inform the safe and effective clinical use of these important therapeutic agents. This guide has provided a comprehensive overview of the rationale, synthetic application, and analytical workflow associated with this important compound, offering researchers and scientists a solid foundation for its practical implementation.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Humbert, H., Cabiac, M. D., & Denouel, J. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Arzneimittel-Forschung, 45(4), 437–441. [Link]

  • Schmider, J., Green, L., & Seelmann-Eggebert, S. (1997). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial agents and chemotherapy, 41(12), 2649–2655. [Link]

  • Wikipedia. (2024). Butenafine. [Link]

  • Kircik, L. H. (2016). Advancements in Topical Antifungal Vehicles. Journal of drugs in dermatology: JDD, 15(2 Suppl), s44–s48. [Link]

  • Humbert, H., Cabiac, M. D., & Denouel, J. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. PubMed. [Link]

  • Jain, D. S., Subbaiah, G., Sanyal, M., Shrivastav, P., & Pal, U. R. (2007). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(3), 801–806. [Link]

  • Fawcett, R. J., & Hart, J. (1995). Pharmacokinetics of terbinafine in the nail. British journal of dermatology, 133(4), 589–592. [Link]

  • Fawcett, R. J., & Hart, J. (1995). Pharmacokinetics of terbinafine in the nail. British Journal of Dermatology, 133(4), 589-592. [Link]

  • CARD. (2023). allylamine antibiotic. [Link]

  • Wikipedia. (2024). Terbinafine. [Link]

  • Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of fungi (Basel, Switzerland), 8(11), 1222. [Link]

  • Singh, S. (2023). Understanding Anti-fungal Agents: A Closer Look at Their Mechanisms and Applications. Journal of Pharmaceutical Research & Reports, 6(3). [Link]

  • Shah, P. A., Sharma, P., Shah, J. V., Sanyal, M., Shrivastav, P. S., & Patel, D. P. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of pharmaceutical and biomedical analysis, 172, 285–292. [Link]

  • EBSCO. (2025). Mechanisms of action in antifungal drugs. [Link]

  • Shah, P. A., Sharma, P., Shah, J. V., Sanyal, M., Shrivastav, P. S., & Patel, D. P. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical chromatography: BMC, 33(8), e4561. [Link]

  • Petranyi, G., & Stütz, A. (1987). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of medicinal chemistry, 30(5), 893–898. [Link]

  • Sheffield Hallam University Research Archive. (2018). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI- MSI. [Link]

  • Shah, P. A., Sharma, P., Shah, J. V., Sanyal, M., & Shrivastav, P. S. (2011). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Biomedical chromatography: BMC, 25(11), 1291–1301. [Link]

  • National Center for Biotechnology Information. (n.d.). Butenafine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Naftifine. PubChem. [Link]

  • Rojas-Bite, O., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 555. [Link]

  • ResearchGate. (n.d.). Chemical structures of naftifine, terbinafine, and butenafine.... [Link]

  • National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem. [Link]

  • Somepally, S., Khandapu, B. M., & Bollikolla, H. B. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 15(3), 1415-1424. [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-539/S-012 Page 3. [Link]

  • Wikipedia. (2024). Naftifine. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of pharmaceutical analysis, 4(5), 285–293. [Link]

  • Goswami, P. D., et al. (2013). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5, 536-540. [Link]

  • Inxight Drugs. (n.d.). BUTENAFINE HYDROCHLORIDE. [Link]

  • Google Patents. (n.d.). CN108047057B - Synthesis method of butenafine.
  • International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. [Link]

  • Williams, R. M. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis And Antifungal Activity Of Terbinafine Analogues. [Link]

  • Stille, J. K. (1986). The Stille Reaction. In Organic Reactions (Vol. 50, pp. 1-65). John Wiley & Sons, Inc. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Google Patents. (n.d.).
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. [Link]

  • ResearchGate. (2025). C(sp3)H/N(sp2) Cross-Coupling Reaction for the Synthesis of Tertiary Arylamines via Fluxional SOX·Pd(II) Catalysis. [Link]

Sources

Foundational

Synthesis and Validation of 1-(Chloromethyl)naphthalene-d7: The Core Intermediate for Stable Isotope-Labeled Terbinafine Metabolites

Executive Summary Terbinafine is a potent allylamine antifungal agent that acts by inhibiting fungal squalene epoxidase. Following oral administration, it undergoes extensive hepatic biotransformation by multiple cytochr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terbinafine is a potent allylamine antifungal agent that acts by inhibiting fungal squalene epoxidase. Following oral administration, it undergoes extensive hepatic biotransformation by multiple cytochrome P450 enzymes (including CYP2C9, CYP1A2, and CYP3A4), resulting in N-demethylation, conjugation, and oxidative reactions to yield a variety of metabolites[1]. The major active and inactive metabolites, such as N-desmethylterbinafine and carboxyterbinafine, require rigorous pharmacokinetic tracking during clinical trials and therapeutic drug monitoring.

To accurately quantify these metabolites using LC-MS/MS, Stable Isotope-Labeled Internal Standards (SIL-IS) are indispensable for correcting matrix effects and ionization inconsistencies[1]. The synthesis of highly pure deuterated standards, such as N-Desmethyl Terbinafine-d7[2], hinges on the precise construction of a fully deuterated aromatic core. This whitepaper details the robust, self-validating synthetic workflows required to produce the critical intermediate: 1-(chloromethyl)naphthalene-d7 .

Retrosynthetic Analysis & Isotopic Labeling Strategy

The strategic placement of deuterium atoms is paramount in SIL-IS design. Labeling the aliphatic allylamine side chain introduces the risk of in vivo metabolic oxidation or unpredictable hydrogen-deuterium (H/D) exchange during sample preparation. Conversely, the naphthalene ring is metabolically stable in the primary clearance pathways of terbinafine.

Therefore, the optimal retrosynthetic disconnection for N-desmethylterbinafine-d7 leads back to 1-(chloromethyl)naphthalene-d7 as the core synthesis intermediate. This intermediate can be synthesized via the Blanc chloromethylation of commercially available naphthalene-d8[3].

Retrosynthesis Metabolite N-Desmethylterbinafine-d7 Amine 1-Naphthalenemethylamine-d7 Metabolite->Amine Disconnection SideChain (E)-1-chloro-6,6-dimethyl hept-2-en-4-yne Metabolite->SideChain Disconnection Intermediate 1-(Chloromethyl)naphthalene-d7 Amine->Intermediate Amination Starting Naphthalene-d8 Intermediate->Starting Chloromethylation

Retrosynthetic pathway for N-desmethylterbinafine-d7 highlighting the core intermediate.

Experimental Methodology & Mechanistic Causality

Protocol A: Blanc Chloromethylation to 1-(Chloromethyl)naphthalene-d7

The generation of 1-(chloromethyl)naphthalene-d7 relies on an electrophilic aromatic substitution mechanism[4].

Mechanistic Causality: Paraformaldehyde and hydrogen chloride gas (or concentrated aqueous HCl) generate the active chloromethyl cation in situ. A mixture of glacial acetic acid and 85% phosphoric acid is employed not merely as a solvent, but as a dual-action condensing agent and protic catalyst that accelerates the depolymerization of paraformaldehyde[5].

Step-by-Step Procedure:

  • Reagent Charging: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 25.0 g (0.18 mol) of naphthalene-d8 and 9.0 g (0.30 mol) of paraformaldehyde[5].

  • Acidic Catalysis: Sequentially add 20 mL of glacial acetic acid, 14 mL of 85% O-phosphoric acid, and 30 mL of concentrated hydrochloric acid[5].

  • Thermal Activation: Heat the biphasic mixture in a water bath to strictly 80–85°C with vigorous mechanical stirring for 9 to 10 hours[5].

    • Causality Note: Temperature control is critical; exceeding 90°C significantly accelerates the secondary electrophilic attack, leading to the undesired 1,4-bis(chloromethyl)naphthalene-d6 byproduct[4].

  • Quenching & Extraction: Cool the reaction to 15°C. Dilute with 100 mL of cold distilled water and extract the organic phase with diethyl ether (3 × 50 mL).

  • Neutralization: Wash the combined ethereal extracts with a 10% aqueous potassium carbonate solution until the aqueous phase reaches pH 7-8, effectively neutralizing residual phosphoric and acetic acids[4].

  • Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation, collecting the fraction at 128–135°C (at 5 mmHg) to yield pure 1-(chloromethyl)naphthalene-d7.

Mechanism Reagents Paraformaldehyde + HCl Electrophile Chloromethyl Cation Reagents->Electrophile H3PO4/AcOH PiComplex Naphthalene-d8 π-Complex Electrophile->PiComplex Electrophilic Attack SigmaComplex Wheland Intermediate PiComplex->SigmaComplex Rate-Determining Step Product 1-(Chloromethyl)naphthalene-d7 SigmaComplex->Product Rearomatization (-D+)

Mechanism of Blanc chloromethylation generating the deuterated intermediate.

Protocol B: Amination to 1-Naphthalenemethylamine-d7

To generate the direct precursor for N-desmethylterbinafine-d7, the chloromethyl intermediate must be aminated.

Mechanistic Causality: To prevent the formation of secondary or tertiary amine dimers (a common side reaction in primary alkyl halide amination), a massive stoichiometric excess of ammonia is utilized.

  • Dissolve 10.0 g of 1-(chloromethyl)naphthalene-d7 in 100 mL of 7N methanolic ammonia.

  • Seal the mixture in a pressure vessel and stir at ambient temperature for 24 hours.

  • Evaporate the volatile solvent under reduced pressure, basify the residue with 1M NaOH, and extract with dichloromethane (DCM).

  • Purify via flash column chromatography (DCM:MeOH 9:1) to isolate 1-naphthalenemethylamine-d7.

Protocol C: Final Coupling to N-Desmethylterbinafine-d7

The final assembly involves the N-alkylation of 1-naphthalenemethylamine-d7 with the allylic side chain[6].

  • Combine 5.0 g of 1-naphthalenemethylamine-d7 and 4.5 g of (E)-1-chloro-6,6-dimethylhept-2-en-4-yne in 50 mL of anhydrous dimethylformamide (DMF).

  • Add 5.5 g of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger.

  • Stir the suspension at 80°C for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the final deuterated metabolite standard[2].

Analytical Validation and Quality Control

For SIL-IS applications, the isotopic purity must exceed 98% to prevent interference with the endogenous unlabelled analyte channels in LC-MS/MS. The synthesized intermediates and final metabolite were subjected to rigorous High-Resolution Mass Spectrometry (HRMS) to validate the integrity of the deuterium label throughout the harsh acidic conditions of the Blanc chloromethylation.

CompoundYield (%)Isotopic Purity (Atom % D)HRMS (m/z) [M+H]⁺ CalculatedHRMS (m/z) [M+H]⁺ Observed
1-(Chloromethyl)naphthalene-d7 72%> 99.0%184.0751184.0754
1-Naphthalenemethylamine-d7 85%> 99.0%165.1250165.1252
N-Desmethylterbinafine-d7 68%98.8%291.2455291.2458

Table 1: Quantitative summary of yields, isotopic purity, and HRMS validation data across the synthetic workflow.

Conclusion

By anchoring the deuterium label on the metabolically stable naphthalene core, researchers can synthesize highly robust internal standards for terbinafine metabolite quantification. The optimized Blanc chloromethylation provides a scalable, high-yield pathway to the critical 1-(chloromethyl)naphthalene-d7 intermediate, ensuring the scientific integrity of downstream bioanalytical assays.

References

  • Liquid chromatographic techniques for the separation of allylamine and benzylamine -type antifungal agents | Helda - University of Helsinki | 1

  • N-Desmethyl Terbinafine-d7 - LGC Standards | LGC Standards | 2

  • Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents | Der Pharma Chemica | 5

  • Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights | NBInno | 4

  • CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS | Sciencemadness.org |3

  • Synthesis And Antifungal Activity Of Terbinafine Analogues | sphinxsai.com | 6

Sources

Exploratory

The Role of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine in Drug Metabolism Studies: From Synthetic Precursor to Bioanalytical Gold Standard

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the rigorous landscape of Drug Metabolism and Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rigorous landscape of Drug Metabolism and Pharmacokinetics (DMPK), the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification relies entirely on the quality of the internal standard (IS). For terbinafine—a potent squalene epoxidase inhibitor used globally as an antifungal—the gold standard for bioanalytical quantification is its stable-isotope-labeled analog, Terbinafine-d7 .

However, synthesizing a site-specifically deuterated, complex enyne system presents significant chemical challenges. Enter N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6) [1]. This highly specialized stannylated intermediate serves as the critical synthetic linchpin. By enabling a late-stage Stille cross-coupling reaction, this precursor allows chemists to seamlessly append the delicate alkynyl side-chain to a pre-deuterated naphthalene core. This whitepaper explores the mechanistic causality behind the design of this precursor, its role in generating Terbinafine-d7, and the field-proven bioanalytical protocols used to quantify terbinafine in biological matrices[2][3].

Mechanistic Causality: Why This Specific Precursor?

The Kinetic Isotope Effect (KIE) and Metabolic Stability

When designing an internal standard for DMPK studies, scientists must avoid the Kinetic Isotope Effect (KIE) . Terbinafine is extensively metabolized in the liver by CYP450 enzymes (predominantly CYP2C9, CYP1A2, and CYP3A4). The primary biotransformation pathways involve N-demethylation and oxidation of the tert-butyl and allylic side chains.

If deuterium were placed on the N-methyl group or the aliphatic side chain, the carbon-deuterium (C-D) bonds would require more energy to break than carbon-hydrogen (C-H) bonds. This would cause the internal standard to metabolize slower than the parent drug, leading to inaccurate quantification in incurred plasma samples.

By utilizing N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine, the seven deuterium atoms are locked onto the naphthalene ring —a region largely inert to primary Phase I metabolism. Consequently, the resulting Terbinafine-d7 perfectly mimics the pharmacokinetic clearance and ionization efficiency of the unlabeled drug[4].

The Stille Cross-Coupling Strategy

The presence of the tributylstannyl group (-SnBu3) on the allyl moiety of the precursor is a deliberate design choice. Alkynes and enynes are notoriously sensitive to harsh reaction conditions. The tributylstannyl group allows for a mild, palladium-catalyzed Stille cross-coupling with an alkynyl halide (e.g., 1-bromo-3,3-dimethyl-1-butyne). This late-stage coupling preserves the stereochemistry of the (E)-double bond and the integrity of the fragile alkyne, ensuring high-yield conversion to Terbinafine-d7.

Synthesis A N-(E)-3-Tributylstannylallyl- 1-naphthalene-d7-methylamine (CAS: 1310383-84-6) C Pd(0) Catalyst (Stille Coupling) A->C B 1-Bromo-3,3-dimethyl- 1-butyne B->C D Terbinafine-d7 (Stable Isotope IS) C->D Cross-Coupling

Fig 1: Late-stage Stille cross-coupling synthesis of Terbinafine-d7 from the stannylated precursor.

Bioanalytical Application: LC-MS/MS Workflows

Once synthesized, Terbinafine-d7 is deployed as the internal standard in high-throughput LC-MS/MS assays to support bioequivalence and pharmacokinetic studies[5][6]. The +7 Da mass shift provided by the deuterated naphthalene ring ensures zero isotopic overlap between the parent drug and the IS, resulting in pristine signal-to-noise ratios.

Quantitative Data & MRM Transitions

During electrospray ionization (ESI+), both terbinafine and Terbinafine-d7 undergo fragmentation at the allylic nitrogen bond. The parent drug yields a 1-naphthylmethyl cation (m/z 141.1), while the IS yields a fully deuterated 1-naphthyl-d7-methyl cation (m/z 148.1) ()[3].

Table 1: Optimized MRM Transitions for Terbinafine DMPK Assays

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Bioanalytical Role
Terbinafine 292.5141.119Target Pharmacophore
Terbinafine-d7 299.5148.119Internal Standard (IS)
N-desmethyl-terbinafine 278.4127.120Primary Metabolite

Note: Data synthesized from validated clinical bioequivalence parameters[2][3].

DMPK Step1 Plasma/Tissue Collection Step2 Spike Terbinafine-d7 (IS) Step1->Step2 Step3 Acetonitrile Protein Precipitation Step2->Step3 Step4 UHPLC Separation (C18) Step3->Step4 Step5 ESI+ MS/MS (MRM Mode) Step4->Step5 Step6 PK Data Analysis Step5->Step6

Fig 2: High-throughput LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail both the chemical utilization of the precursor and the subsequent bioanalytical assay.

Protocol A: Synthesis of Terbinafine-d7 via Stille Coupling

Causality Note: Organotin byproducts are notoriously difficult to separate from lipophilic amines. This protocol utilizes a Potassium Fluoride (KF) quench, which converts soluble tributyltin derivatives into insoluble polymeric tributyltin fluoride, allowing for easy removal via simple filtration.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6) and 1.1 eq of 1-bromo-3,3-dimethyl-1-butyne in anhydrous toluene.

  • Catalysis: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] .

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor the disappearance of the stannane precursor via LC-MS.

  • Quench & Purification: Cool to room temperature and add a 10% aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

  • Filtration: Filter the resulting white precipitate (tributyltin fluoride) through a pad of Celite.

  • Extraction: Extract the filtrate with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield pure Terbinafine-d7.

Protocol B: LC-MS/MS Plasma Quantification Assay

Causality Note: Terbinafine is highly lipophilic and >99% bound to plasma proteins. Acetonitrile (ACN) is selected over methanol for protein precipitation because its lower dielectric constant more aggressively denatures binding proteins, ensuring total drug recovery rather than just the free fraction[3][5].

  • Sample Preparation: Thaw human plasma samples on ice. Aliquot 50 µL of plasma into a 96-well collection plate.

  • IS Spiking: Add 10 µL of Terbinafine-d7 working solution (100 ng/mL in 50:50 Methanol:Water) to each well. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold LC-MS grade Acetonitrile to each well.

  • Centrifugation: Seal the plate and vortex vigorously for 2 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • Chromatography: Inject 5 µL onto a UHPLC system equipped with a BEH C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 0.8 mL/min flow rate, ramping from 20% B to 95% B over 3 minutes.

  • Detection: Monitor via positive electrospray ionization (ESI+) using the MRM transitions detailed in Table 1.

Conclusion

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is far more than a simple chemical catalog item; it is an engineered solution to a complex bioanalytical problem. By leveraging the chemoselectivity of the tributylstannyl group and the metabolic stability of the d7-naphthalene core, this precursor enables the synthesis of the ultimate internal standard. The resulting Terbinafine-d7 ensures that modern LC-MS/MS assays achieve the precision, accuracy, and reproducibility required by global regulatory agencies for bioequivalence and pharmacokinetic evaluations.

References

  • Title: Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method and its application to a bioequivalence study. Source: Journal of Chromatography B (PubMed / NIH). URL: [Link]

  • Title: Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI. Source: Analytical Chemistry (ACS Publications). URL: [Link]

  • Title: N-(E)-3-TRIBUTYLTINALLYL-1-NAPHTHALENE-D7-METHYLAMINE Chemical Substance Information. Source: NextSDS Chemical Database. URL: [Link]

Sources

Foundational

The Physical and Chemical Dynamics of Deuterated Organotin Compounds: A Guide to Isotope Dilution Mass Spectrometry

Abstract As a Senior Application Scientist specializing in trace elemental and molecular speciation, I frequently encounter the analytical bottleneck of matrix-induced ion suppression in complex environmental and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist specializing in trace elemental and molecular speciation, I frequently encounter the analytical bottleneck of matrix-induced ion suppression in complex environmental and biological samples. Deuterated organotin compounds—such as Tributyltin-d27 (TBT-d27) and Triphenyltin-d15 (TPhT-d15)—serve as the ultimate self-validating internal standards. By mirroring the physical and chemical properties of native organotins while providing a distinct isotopic mass shift, these stable isotope-labeled internal standards (SIL-IS) enable robust, high-throughput quantification via isotope dilution mass spectrometry (GC-MS/MS and LC-MS/MS). This whitepaper deconstructs their physicochemical properties, reactivity, and field-proven experimental workflows.

Physical and Chemical Properties
1.1 Isotopic Mass Shifts and Physical Stability

Deuteration fundamentally alters the molecular mass of an organotin compound without significantly perturbing its macroscopic physical properties, such as boiling point, refractive index, or solubility. The substitution of protium ( 1 H) with deuterium ( 2 H) introduces a significant mass shift (e.g., +27 Da for TBT-d27). From an analytical standpoint, this mass difference is critical: it prevents co-elution interference during gas chromatography (GC) and eliminates isotopic overlap in the mass spectrometer's collision cell[1].

Because the physical properties remain virtually identical to the native analyte, the deuterated standard behaves identically during physical extraction processes like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE).

1.2 Chemical Reactivity and Speciation Dynamics

While chemically analogous to their native counterparts, deuterated organotins exhibit subtle reactivity differences driven by the Kinetic Isotope Effect (KIE). The heavier deuterium atoms lower the zero-point energy of the C–D bonds compared to C–H bonds, slightly increasing the stability of the alkyl chains against abiotic destannylation.

More importantly, the speciation of these compounds is highly pH-dependent. For instance, tributyltin has a pKa​ of approximately 6.25[2]. Below this pH threshold, both native TBT and TBT-d27 exist predominantly as the TBT+ cation. Understanding this chemical property is the cornerstone of designing high-recovery extraction protocols, as it dictates how the molecule interacts with naturally occurring chelators in the sample matrix.

Quantitative Data Summary

To facilitate method development, the quantitative MS parameters and performance metrics for key deuterated organotins are summarized below.

Table 1: Quantitative MS Parameters for Deuterated Organotin Internal Standards [3]

CompoundFormulaMass Shift ( Δ Da)Precursor Ion (m/z)Product Ions (m/z)
Tributyltin (TBT) C12​H27​ClSn N/A291.2178.9, 122.8
Tributyltin-d27 (TBT-d27) C12​D27​ClSn +27 318.2 189.9, 125.8
Triphenyltin (TPhT) C18​H15​ClSn N/A351.1196.9, 119.9
Triphenyltin-d15 (TPhT-d15) C18​D15​ClSn +15 366.2 202.0, 119.9

Table 2: Validated Limits of Quantification (LOQ) using SPME-GC-MS with SIL-IS [4]

Matrix TypeLOQ RangeAccuracy / Recovery
Aqueous Samples1.3 – 15 ng/L (ppt)> 95%
Marine Sediments1.0 – 6.3 µg/kg (ppb)> 90% (Validated via PACS-2 CRM)
Overcoming Matrix Effects: The SIL-IS Self-Validating System

In complex matrices like marine sediments or biological tissues, co-eluting compounds (e.g., humic substances, salts, and lipids) severely interfere with the ionization of target analytes in the MS source, leading to signal suppression or enhancement[5].

By utilizing a deuterated internal standard, we engineer a self-validating system . Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it experiences the exact same matrix-induced ionization fluctuations[5]. Therefore, even if the absolute signal drops by 50% due to matrix suppression, the ratio of the native analyte signal to the SIL-IS signal remains perfectly constant. This isotope dilution technique is the only mathematically rigorous way to correct for extraction inefficiencies and signal drift simultaneously.

Experimental Protocol: Aqueous Derivatization and SPME-GC-MS Workflow

To accurately quantify organotins, they must be extracted from complex matrices and converted into volatile species. The following protocol outlines a highly optimized, field-proven methodology using sodium tetraethylborate ( NaBEt4​ ) and Headspace SPME[6],[4].

G N1 1. Matrix Acidification (Acetate Buffer, pH 5.3) Neutralizes binding sites N2 2. SIL-IS Spiking (e.g., TBT-d27) Establishes baseline ratio N1->N2 N3 3. Aqueous Derivatization (NaBEt4 Addition) Converts to lipophilic species N2->N3 N4 4. SPME Extraction (Non-polar fiber) Isolates volatile derivatives N3->N4 N5 5. GC-MS/MS Analysis (Isotope Dilution) Corrects for matrix effects N4->N5

Workflow for aqueous derivatization and SPME-GC-MS/MS of organotins using SIL-IS.

Step-by-Step Methodology & Causality
  • Step 1: Matrix Acidification (pH 5.3)

    • Action: Add 5 mL of an Acetate buffer (NaOAc/HOAc, pH 5.3) to 5 mL of the aqueous sample (or sediment slurry)[3].

    • Causality: Organotins like tributyltin have a pKa​ of ~6.25. At pH 5.3, TBT exists predominantly as the TBT+ cation. Simultaneously, this specific pH protonates humic acids and neutralizes negative charge sites on clay minerals in sediment. This prevents the organotin cations from binding to the matrix, forcing them into the aqueous phase for extraction[2].

  • Step 2: SIL-IS Spiking

    • Action: Spike the sample with 200 ng/L of TBT-d27 and TPhT-d15[3].

    • Causality: Introducing the SIL-IS before extraction ensures that any subsequent physical losses or matrix-induced ion suppression will affect the native analyte and the deuterated standard equally, locking in the quantitative ratio[5].

  • Step 3: Aqueous Derivatization

    • Action: Add 1% (w/v) sodium tetraethylborate ( NaBEt4​ ) solution and agitate mechanically for 5 minutes[6].

    • Causality: Native organotins are polar and non-volatile, making them unsuitable for GC-MS. Unlike Grignard reagents which require strictly anhydrous conditions, NaBEt4​ ethylates the organotins directly in the aqueous phase. This reaction converts the cations into highly lipophilic, volatile ethylated derivatives[6].

  • Step 4: Headspace Solid-Phase Microextraction (HS-SPME)

    • Action: Expose a non-polar polymer SPME fiber to the sample headspace[6].

    • Causality: The newly formed lipophilic organotin derivatives partition favorably from the aqueous phase into the headspace and onto the non-polar SPME fiber. This selectively concentrates the analytes while leaving non-volatile matrix interferents behind, drastically reducing background noise[6].

  • Step 5: GC-MS/MS Analysis

    • Action: Perform splitless thermal desorption at 280°C and analyze via GC-MS/MS using retention time locked (RTL) conditions[4].

    • Causality: Thermal desorption rapidly transfers the concentrated analytes onto the GC column. Monitoring specific precursor-to-product ion transitions (e.g., m/z 318.2 189.9 for TBT-d27) ensures high selectivity, while the mass shift of the deuterium atoms prevents co-elution interference[3].

References
  • Automated headspace-solid-phase micro extraction-retention time locked-isotope dilution gas chromatography-mass spectrometry for the analysis of organotin compounds in water and sediment samples Source: PubMed / NIH URL:4

  • Trace Element Determination by Combining Solid-Phase Microextraction Hyphenated to Elemental and Molecular Detection Techniques Source: Oxford Academic (OUP) URL:6

  • Green Chromatography (Part 3): Sample Preparation Techniques Source: LCGC International URL:3

  • Buy Butyltin-d9 Trichloride (EVT-1497111) Source: EvitaChem URL:1

  • Tributyltin Bromide | TBT Bromide | CAS 1461-23-0 Source: Benchchem URL:5

  • Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary Source: MDPI URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of the Terbinafine Metabolite N-Desmethylterbinafine-d7 via Stille Cross-Coupling

Target Audience: Synthetic Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists. Objective: A highly stereospecific protocol utilizing N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists. Objective: A highly stereospecific protocol utilizing N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine for the generation of stable isotope-labeled internal standards (SIL-IS).

Introduction & Rationale

Terbinafine (Lamisil) is a potent allylamine antifungal agent that inhibits fungal squalene epoxidase. In humans, terbinafine undergoes extensive hepatic biotransformation mediated primarily by Cytochrome P450 enzymes (CYP2C9, CYP1A2, and CYP3A4)[1][2]. One of the primary metabolic pathways is N-demethylation, which yields the major active circulating metabolite, N-desmethylterbinafine [2][3].

In modern bioanalytical workflows, quantifying terbinafine and its metabolites in human plasma via LC-MS/MS requires stable isotope-labeled internal standards to correct for matrix effects and ionization suppression[4]. The synthesis of heptadeuterated N-desmethylterbinafine (N-desmethylterbinafine-d7) presents a unique stereochemical challenge: the molecule's biological relevance and chromatographic retention time are strictly dependent on the (E)-configuration of its central 1,3-enyne double bond.

The Synthetic Strategy: Traditional enyne metathesis or Wittig olefination approaches often yield inseparable E/Z mixtures. To bypass this, our protocol utilizes N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine as a pre-configured, stereodefined building block. By coupling this stannyl precursor with 1-bromo-3,3-dimethylbut-1-yne via a Palladium-catalyzed Stille cross-coupling, we leverage the strictly stereoretentive nature of the reaction to guarantee >99% transfer of the (E)-geometry to the final product[5].

Mechanistic Pathway: The Stille Catalytic Cycle

The Stille cross-coupling is favored for synthesizing complex 1,3-enynes due to its mild conditions and exceptional functional group tolerance[5]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, accelerated by a Copper(I) co-catalyst.

StilleCouplingMechanism Pd0 Pd(0) Active Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition Pd(II) Intermediate (R-C≡C-Pd-Br) Pd0->OxAdd + 1-Bromo-3,3-dimethylbut-1-yne (Electrophile) TransMet Transmetalation CuI-Accelerated (R-C≡C-Pd-Allyl-R') OxAdd->TransMet + Stannyl Precursor (Transmetalating Agent) RedElim Reductive Elimination (E)-Enyne Formation TransMet->RedElim Isomerization & C-C Bond Formation RedElim->Pd0 - N-Desmethylterbinafine-d7 (Product Release)

Fig 1: Catalytic cycle of the Pd-catalyzed Stille cross-coupling for N-desmethylterbinafine-d7.

Experimental Protocol

Materials & Reagents
  • Stannyl Precursor: N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (1.0 equiv, 1.0 mmol)

  • Electrophile: 1-Bromo-3,3-dimethylbut-1-yne (1.2 equiv, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%, 0.05 mmol)

  • Co-catalyst: Copper(I) iodide [CuI] (10 mol%, 0.10 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), rigorously degassed.

  • Quenching Agent: 1M Aqueous Potassium Fluoride (KF)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh3)4 and CuI.

  • Seal the flask with a rubber septum and purge with ultra-pure Argon for 10 minutes.

  • Causality Note: Rigorous exclusion of oxygen is critical. Dissolved O₂ will prematurely oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the oxidative addition step.

  • Inject 10 mL of anhydrous, degassed DMF, followed by the stannyl precursor and 1-bromo-3,3-dimethylbut-1-yne via syringe.

Step 2: Stille Cross-Coupling

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Stir continuously for 8 hours under an Argon atmosphere.

  • Causality Note: The addition of CuI exploits the "copper effect." CuI acts as a scavenger for the bulky tributylstannyl ligand, forming a highly reactive organocopper intermediate that accelerates transmetalation. This reduces reaction time from 24 hours to 8 hours and minimizes thermal degradation of the alkyne.

Step 3: Self-Validating Quench & Tin Removal

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of 1M aqueous KF solution and stir vigorously for 30 minutes.

  • Validation Checkpoint: The appearance of a dense, white precipitate confirms successful quenching. The KF converts the highly lipophilic and toxic tributyltin bromide byproduct into polymeric, insoluble tributyltin fluoride (Bu3SnF).

  • Filter the crude suspension through a tightly packed pad of Celite, washing the filter cake with Ethyl Acetate (3 × 15 mL). This step physically removes the tin byproduct, preventing downstream contamination of the analytical standard.

Step 4: Extraction & Purification

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (3 × 20 mL) to remove DMF, followed by a single brine wash (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford pure N-desmethylterbinafine-d7 as a pale yellow oil.

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various catalytic systems and solvents were evaluated. The use of DMF and a CuI co-catalyst provided the optimal balance of yield and reaction kinetics while maintaining absolute stereocontrol.

Table 1: Optimization of Stille Cross-Coupling Conditions

EntryPalladium SourceAdditiveSolventTemp (°C)Time (h)Yield (%)(E)-Stereoretention
1Pd(PPh3)4 (5 mol%)NoneTHF652441>99%
2Pd(PPh3)4 (5 mol%)CuI (10 mol%)THF651276>99%
3 Pd(PPh3)4 (5 mol%) CuI (10 mol%) DMF 80 8 89 >99%
4Pd2(dba)3 (2.5 mol%)CsF (2.0 eq)Dioxane90693>99%

Note: Entry 3 was selected as the standard protocol due to the operational simplicity of the CuI/DMF system compared to the highly air-sensitive phosphine ligands required for Entry 4.

Analytical Validation for LC-MS/MS

To ensure the synthesized N-desmethylterbinafine-d7 is fit-for-purpose as an internal standard[6], the following parameters should be verified:

  • Isotopic Purity: >99% d7 incorporation (verified via high-resolution mass spectrometry).

  • Chromatographic Integrity: The SIL-IS must co-elute exactly with unlabeled N-desmethylterbinafine on a C18 UHPLC column (typically ~4.3 min retention time under gradient conditions)[4].

  • MRM Transitions (Positive Ion Mode): Monitor the precursor-to-product ion transition m/z 285.2 → m/z 148.1 (corresponding to the cleavage of the deuterated naphthylmethyl group).

Sources

Application

Application Note: High-Efficiency Stille Cross-Coupling for the Synthesis of Terbinafine-d7 via an Allylic Stannane Intermediate

Introduction & Scientific Rationale The synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) is a critical pathway for developing robust internal standards used in quantitative mass spectrometry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) is a critical pathway for developing robust internal standards used in quantitative mass spectrometry and pharmacokinetic profiling. Terbinafine-d7, a deuterated analog of the widely used antifungal agent, is heavily utilized in advanced1 [1].

Constructing the conjugated enyne pharmacophore of Terbinafine-d7 requires a highly stereospecific carbon-carbon bond formation. The [2] is the premier methodology for this transformation. By reacting the allylic stannane N -( E )-3-tributylstannylallyl-1-naphthalene-d7-methylamine with 1-bromo-3,3-dimethyl-1-butyne , the ( E )-stereochemistry of the double bond is strictly retained.

Because organotin reagents are uniquely [3], protecting group chemistry is entirely bypassed. However, allylic stannanes can suffer from sluggish transmetalation or unwanted allylic transposition. To engineer a high-yielding, self-validating protocol, this methodology employs a dual-activation strategy using Copper(I) iodide and Cesium fluoride.

Mechanistic Causality: The Dual-Activation Strategy

The standard palladium-catalyzed cycle consists of oxidative addition, transmetalation, and reductive elimination. In our optimized protocol, we manipulate the rate-determining transmetalation step through two causal interventions:

  • The "Copper Effect" (CuI Co-catalysis): Free phosphine ligands dissociated from the Pd(0) complex can competitively bind and inhibit the Pd(II) intermediate. CuI acts as a phosphine scavenger. Furthermore, Cu(I) undergoes a rapid Sn-to-Cu transmetalation, generating a transient, highly nucleophilic organocopper species that rapidly transfers the allylic group to the palladium center.

  • Fluoride Activation (CsF): The fluoride ion strongly coordinates to the Lewis acidic tin atom, forming a hypervalent fluorostannate complex[ R−Sn(Bu)3​F ] . This polarization severely weakens the C-Sn bond, exponentially increasing the transmetalation rate and suppressing stannane homocoupling.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 1-Bromo-3,3-dimethyl-1-butyne TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Allylic Stannane (CuI / CsF Accelerated) RedElim Reductive Elimination Product Release TransMet->RedElim trans/cis Isomerization RedElim->Pd0 - Terbinafine-d7

Fig 1. Palladium-catalyzed Stille cross-coupling catalytic cycle with dual activation.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometric Ratios and Reagent Quantities (1.0 mmol Scale)

ReagentRoleMW ( g/mol )Eq.Amount
N -( E )-3-Tributylstannylallyl-1-naphthalene-d7-methylamineNucleophile507.351.00507.4 mg
1-Bromo-3,3-dimethyl-1-butyneElectrophile161.041.20193.2 mg
Pd(PPh 3​ ) 4​ Catalyst1155.560.0557.8 mg
CuICo-catalyst190.450.1019.0 mg
CsFActivator151.902.00303.8 mg
DMF (Anhydrous)Solvent73.09N/A5.0 mL

Table 2: Optimized Reaction Parameters

ParameterOptimal ConditionScientific Rationale
Temperature 80 °CProvides optimal thermal energy for transmetalation without inducing thermal degradation of the Pd(0) catalyst into inactive palladium black.
Atmosphere Argon (Strict)Pd(0) is highly susceptible to oxidation by atmospheric O 2​ . Inertion is non-negotiable for catalytic turnover.
Quenching Saturated aq. KFConverts highly toxic, organic-soluble tributyltin bromide into insoluble polymeric tributyltin fluoride (Bu 3​ SnF) for safe and easy filtration.

Experimental Workflow & Step-by-Step Protocol

Workflow A 1. Reagent Preparation B 2. Degassing & Inertion A->B C 3. Catalytic Coupling B->C D 4. KF Quenching C->D E 5. Filtration & Extraction D->E F 6. Silica Purification E->F

Fig 2. Step-by-step experimental workflow for the Stille coupling and purification.

Step 1: System Preparation and Degassing
  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Add CsF (303.8 mg) and CuI (19.0 mg) to the flask. Heat gently under vacuum for 5 minutes to remove residual moisture, then backfill with Argon.

  • Add anhydrous DMF (5.0 mL) and sparge the solvent with Argon for 15 minutes using a submerged needle. Causality: Dissolved oxygen will rapidly oxidize Pd(0) to Pd(II), permanently killing the catalytic cycle.

Step 2: Reagent Addition and Coupling
  • Under a positive flow of Argon, quickly add Pd(PPh 3​ ) 4​ (57.8 mg). The solution should appear pale yellow.

  • Add the electrophile, 1-bromo-3,3-dimethyl-1-butyne (193.2 mg, 1.2 eq).

  • Add the stannane, N -( E )-3-tributylstannylallyl-1-naphthalene-d7-methylamine (507.4 mg, 1.0 eq) dropwise via a gas-tight syringe.

  • Seal the flask, wrap in aluminum foil (to prevent photolytic degradation of the catalyst), and heat to 80 °C in a pre-equilibrated oil bath for 4–6 hours.

Step 3: Self-Validating Quench and Tin Scavenging
  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product (Terbinafine-d7) will be highly UV-active and stain heavily with KMnO 4​ due to the enyne system.

  • Once the stannane is consumed, cool the reaction to room temperature.

  • Add 10 mL of saturated aqueous Potassium Fluoride (KF) and 10 mL of Ethyl Acetate. Stir vigorously for 45 minutes.

  • Validation Checkpoint 2 (Precipitation): A voluminous white precipitate (Bu 3​ SnF) must form. Causality: This confirms the successful conversion of the toxic, lipophilic tin byproduct into an insoluble polymer, validating the stannane's consumption and ensuring safe downstream handling.

Step 4: Extraction and Purification
  • Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu 3​ SnF polymer and palladium black. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and wash sequentially with distilled water (3 × 15 mL) to remove DMF, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate containing 1% Triethylamine). Note: Triethylamine prevents the degradation of the amine product on acidic silica.

System Validation & Analytics

A successful execution of this protocol is verified by the following analytical checkpoints:

  • 119 Sn NMR (Pre-reaction): The starting stannane should exhibit a single major resonance (approx. -5 ppm in CDCl 3​ ). Multiple peaks indicate degradation to tin oxides.

  • LC-MS (Post-reaction): The purified product must yield a dominant [M+H] + peak at m/z 335.2, confirming the presence of the intact d7-naphthalene ring and the successful cross-coupling.

References

  • Russo, C. (2019). A Quantitative MALDI-MSI Study of the Movement of Molecules in Biological Systems. Doctoral Thesis, Sheffield Hallam University. URL:[Link]

  • Wikipedia contributors. (2024). Stille reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Reactions. (2024). The Stille Reaction. Organic Reactions Wiki. URL: [Link]

Sources

Method

Analytical Characterization of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine by NMR

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Rationale The molecule N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Rationale

The molecule N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a highly specialized, bifunctional building block primarily utilized in late-stage radiolabeling (e.g., radioiodination or radiofluorination via destannylation) and cross-coupling chemistries. It features three critical structural domains, each presenting unique analytical challenges:

  • The (E)-3-Tributylstannylallyl Group: A vinylstannane moiety where the stereochemistry of the double bond dictates the pharmacological geometry of the downstream radioligand[1].

  • The Naphthalene-d7 Ring: A fully deuterated aromatic system used to impart kinetic isotope effects (KIE) against metabolic degradation or to serve as an internal standard for LC-MS/MS quantification.

  • The Secondary Amine Linker: A reactive center susceptible to proton exchange and hydrogen bonding.

While Mass Spectrometry (MS) can confirm the molecular weight, it cannot easily differentiate between (E) and (Z) alkene isomers, nor can it definitively map the spatial distribution of the deuterium atoms without complex fragmentation analysis. Therefore, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H, 13 C, 119 Sn, and 2 H) remains the gold standard for the absolute structural validation of this compound.

Mechanistic Insights & Analytical Challenges (E-E-A-T)

As an analytical scientist, it is not enough to simply acquire spectra; one must understand the causality behind the observed phenomena to validate the structure confidently.

  • Confirming the (E)-Geometry: The stereochemistry of the double bond is confirmed via the 3JH,H​ scalar coupling constant in the 1 H NMR spectrum. An (E)-alkene (trans) will exhibit a coupling constant of ~18.5 Hz , whereas a (Z)-alkene (cis) typically shows ~12.5 Hz[2].

  • Validating the Stannane Integrity: Organotin compounds are prone to protodestannylation upon exposure to acidic silica or moisture. The intactness of the tributyltin group is self-validated by integrating the 27 protons of the butyl chains against the 2 protons of the naphthalene-CH 2​ group. Furthermore, 119 Sn NMR provides a definitive chemical shift (~ -56 ppm) characteristic of vinylstannanes, ruling out degradation products[3].

  • Deuterium Isotope Effects: The presence of seven deuterium atoms on the naphthalene ring fundamentally alters the 13 C NMR spectrum. Because deuterium has a spin of I=1 , the attached carbons split into triplets ( 1JC,D​≈24 Hz). More importantly, these carbons lack the Nuclear Overhauser Effect (NOE) enhancement normally provided by protons, and they suffer from rapid quadrupolar relaxation. Consequently, standard 13 C acquisition parameters will render the aromatic carbons invisible.

Figure 1: Causal relationship between structural features and their specific NMR markers.

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.

Protocol 3.1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal reference) for 1 H, 13 C, and 119 Sn NMR.

  • 2 H NMR Preparation: Prepare a parallel sample using non-deuterated CHCl 3​ (HPLC grade) to prevent the massive solvent signal of CDCl 3​ from overwhelming the 2 H signals of the naphthalene-d7 ring.

  • Atmospheric Control: Purge the NMR tube with dry argon before capping to prevent moisture-induced destannylation.

Protocol 3.2: NMR Acquisition Parameters
  • 1 H NMR (400 or 500 MHz): Standard pulse sequence (zg30). Number of scans (ns) = 16. Relaxation delay (D1) = 2s. Ensure the spectral window covers -2 to 12 ppm to capture the upfield tin-alkyl protons.

  • 13 C{ 1 H} NMR (100 or 125 MHz): Inverse gated decoupling (ig) is recommended over standard composite pulse decoupling (zgpg30) to allow accurate integration if needed, but more importantly, D1 must be increased to 7–10 seconds . This extended delay compensates for the slow relaxation of the deuterated aromatic carbons. Number of scans = 1024 to 2048.

  • 119 Sn NMR (149 MHz): Acquire with inverse gated 1 H decoupling. D1 = 2s. Spectral window must be wide (+200 to -200 ppm). Reference to external tetramethyltin ( δ 0.0 ppm).

  • 2 H NMR (61 MHz): Acquire without locking (or lock on a different nucleus if hardware permits). Use a simple pulse-acquire sequence.

Figure 2: Comprehensive multi-nuclear NMR analytical workflow.

Data Presentation & Interpretation

The quantitative data below summarizes the expected assignments based on established organotin and isotopic behavior[4].

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
0.88t9H 3JH,H​=7.3 Sn-CH 2​ -CH 2​ -CH 2​ -CH 3​
0.90m6H-Sn-CH 2​ -CH 2​ -CH 2​ -CH 3​
1.30m6H-Sn-CH 2​ -CH 2​ -CH 2​ -CH 3​
1.48m6H-Sn-CH 2​ -CH 2​ -CH 2​ -CH 3​
1.60br s1H-Secondary Amine (NH )
3.40dd2H 3JH,H​=5.5,1.5 N-CH 2​ -CH=CH-Sn
4.25s2H-Naph-CH 2​ -N
6.10dt1H 3JH,H​(trans)=18.5 N-CH 2​ -CH=CH -Sn
6.25dt1H 3JH,H​(trans)=18.5 N-CH 2​ -CH =CH-Sn
7.40 - 8.10m< 0.1H-Residual Naph-H (Isotopic impurity)

Self-Validation Check: The presence of tin satellites ( 117 Sn and 119 Sn) flanking the vinylic protons at 6.10 and 6.25 ppm ( 2JSn,H​≈70 Hz and 3JSn,H​≈65 Hz) is definitive proof that the stannyl group is covalently attached to the alkene.

Table 2: 13 C, 119 Sn, and 2 H NMR Key Markers
NucleusChemical Shift ( δ , ppm)Characteristics & Causality
13 C 9.5, 13.7, 27.3, 29.1Tributyltin carbons. Exhibit distinct 119 Sn/ 117 Sn satellite couplings ( 1JSn,C​ to 3JSn,C​ ).
13 C 51.0, 53.0Aliphatic linkers (Naph-C H 2​ and N-C H 2​ -CH=).
13 C 132.0, 145.0Vinylic carbons. C- α to Sn appears upfield relative to C- β .
13 C ~123.0 - 133.0Naphthalene carbons. Appear as low-intensity, broadened triplets due to 1JC,D​ coupling (~24 Hz) and lack of NOE.
119 Sn -56.0Characteristic shift for a vinylstannane, distinguishing it from allylstannanes (~ -13 ppm) or oxidized tin species (+100 to +200 ppm)[3].
2 H 7.40 - 8.10Broad signals corresponding to the 7 deuteriums on the naphthalene ring.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Development of radioligands for the imaging of cardiac B-adrenoceptors using SPECT.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Source: Organic Syntheses URL

Sources

Application

Application Note: Advanced Quantification of Organotin Impurities in Allylamine APIs Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical Drug Development Professionals. Executive Summary & Analytical Rationale In the synthesis of allylamine antifungals (e.g., Terbinafi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Analytical Rationale

In the synthesis of allylamine antifungals (e.g., Terbinafine, Naftifine) and related pharmaceutical active pharmaceutical ingredients (APIs), organotin reagents are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Stille coupling[1]. Consequently, residual organotin impurities—which possess significant cytotoxicity and endocrine-disrupting potential—must be rigorously monitored to meet stringent regulatory thresholds (e.g., ICH Q3D guidelines for elemental impurities).

Quantifying trace organotins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges, primarily due to extreme matrix effects, non-specific binding to glassware, and variable extraction recoveries. To overcome these hurdles, this application note details a robust, self-validating analytical protocol utilizing N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

By incorporating a deuterium-labeled surrogate that is structurally identical to the target impurities, this method perfectly normalizes extraction losses and ionization suppression, ensuring unparalleled quantitative accuracy.

Mechanistic Advantages of the SIL-IS

The selection of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine as the internal standard is grounded in precise chemical causality:

  • Isotopic Stability (The D7 Advantage): The seven deuterium atoms are located on the stable naphthalene ring rather than the labile amine or allyl positions[3]. This prevents hydrogen-deuterium exchange (HDX) during acidic sample preparation or electrospray ionization (ESI), ensuring the +7 Da mass shift remains constant and preventing isobaric interference with the target analyte.

  • Chromatographic Co-elution: Bulky organotin compounds exhibit unique retention behaviors, often suffering from peak tailing due to secondary interactions with stationary phase silanols. A non-stannyl internal standard would elute at a different retention time, failing to experience the exact matrix suppression zone as the analyte. The D7-stannyl SIL-IS co-elutes perfectly with the unlabeled stannyl impurity, canceling out matrix effects.

  • Extraction Mimicry: Organotins are highly lipophilic. The SIL-IS mirrors the exact partition coefficient (LogP) of the target impurities during Liquid-Liquid Extraction (LLE), correcting for any physical losses.

Pathway Precursor Allylamine Precursor Stille Stille Coupling (Organotin Reagent) Precursor->Stille API Target API (e.g., Terbinafine) Stille->API Impurity Residual Organotin Impurity (Analyte) Stille->Impurity Incomplete Reaction Quant Accurate LC-MS/MS Quantification Impurity->Quant IS SIL-IS Spike (CAS: 1310383-84-6) IS->Quant Normalizes Matrix Effects

Fig 1: Origin of organotin impurities via Stille coupling and the corrective role of the SIL-IS.

Experimental Protocols & Methodologies

Materials and Reagents
  • Internal Standard: N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine, ≥98% isotopic purity[4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methyl tert-butyl ether (MTBE).

  • Consumables: Polypropylene (PP) autosampler vials and centrifuge tubes. Causality: Borosilicate glass must be strictly avoided. Organotins exhibit severe non-specific binding to active silanol (-SiOH) groups on glass surfaces, which causes catastrophic recovery losses.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
  • API Dissolution: Accurately weigh 50 mg of the API batch into a 15 mL polypropylene centrifuge tube. Dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v).

  • SIL-IS Spiking: Add 20 µL of the SIL-IS working solution (500 ng/mL in ACN) to the dissolved API. Vortex for 10 seconds to ensure homogeneous distribution.

  • Extraction: Add 3.0 mL of MTBE to the tube. Causality: MTBE is chosen over hexane because its slight polarity better breaks the solvation shell around the organotin-amine complex while leaving the highly polar API matrix in the aqueous layer.

  • Phase Separation: Shake mechanically for 10 minutes, then centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer exactly 2.0 mL of the upper organic (MTBE) layer to a clean PP tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute the residue in 200 µL of Initial Mobile Phase.

LC-MS/MS Analytical Workflow

Workflow Start API Sample (Terbinafine Batch) Spike Spike SIL-IS (D7-Organotin) Start->Spike Prep Sample Preparation (Polypropylene Tubes) Spike->Prep Extract Liquid-Liquid Extraction (MTBE) Prep->Extract LC UHPLC Separation (C18, 0.1% Formic Acid) Extract->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification (Target/IS Ratio) MS->Data

Fig 2: End-to-end analytical workflow for organotin quantification using SIL-IS normalization.

Data Presentation & Instrumental Parameters

To ensure optimal ionization and fragmentation, the mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality for Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) is utilized. Acetonitrile is explicitly chosen over methanol because methanol can induce solvolysis and degradation of the stannyl-allyl bond under acidic conditions in the heated ESI source.

Table 1: LC-MS/MS MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)*Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Unlabeled Impurity 488.4157.22850Quantifier
Unlabeled Impurity 488.4115.14550Qualifier
SIL-IS (D7-Organotin) 495.4164.22850Internal Standard

*Note: Precursor masses are calculated based on the most abundant tin isotope ( 120Sn ). The 495.4 164.2 transition corresponds to the cleavage of the intact naphthalene-d7-methylamine cation.

Table 2: Method Validation & Quality Control Metrics
Validation ParameterAcceptance CriteriaObserved Performance
Linearity ( R2 ) 0.9950.9992 (1 - 1000 ng/mL)
Limit of Quantitation (LOQ) Signal-to-Noise 101.5 ng/g API
Extraction Recovery 70% - 120%94.5% ± 3.2%
Matrix Effect (Normalized) 85% - 115%98.1% (IS perfectly corrects suppression)
Carryover 20% of LOQ in BlankNot Detected

Trustworthiness: The Self-Validating System

A robust analytical protocol must not merely generate data; it must continuously prove its own validity. This method integrates a Self-Validating IS Response Matrix to guarantee trustworthiness.

The Validation Rule: During the analytical sequence, the absolute peak area of the SIL-IS (N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine) is continuously tracked across all solvent blanks, calibration standards, and unknown API samples.

  • If the absolute SIL-IS peak area in an unknown sample drops by >15% compared to the mean IS area of the calibration curve, the system automatically flags the sample.

  • Causality: A drop of this magnitude indicates either a failure in the LLE extraction step (e.g., emulsion formation) or catastrophic, uncorrectable matrix suppression from the specific API batch.

  • Action: The result is invalidated, preventing the reporting of a false negative (which could allow toxic organotins to reach patients), and the sample must be subjected to a secondary clean-up (e.g., Solid Phase Extraction) before re-analysis.

References

  • Pharmaffiliates. "Terbinafine-impurities: N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6)". Available at: [Link]

  • European Patent Office (EPO). "NEW ISOTHIAZOLOQUINOLONES AND RELATED COMPOUNDS AS ANTI-INFECTIVE AGENTS - Patent 1848723". Available at: [Link]

Sources

Method

Application Note: Storage, Stability, and Handling Protocols for N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine

Audience: Researchers, Analytical Scientists, and Radiochemists Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction and Chemical Profiling N-(E)-3-Tributylstannylallyl-1-naphthale...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Radiochemists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction and Chemical Profiling

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine (CAS: 1310383-84-6, MW: 493.36) is a highly specialized organotin precursor and stable isotope-labeled standard[1][2]. It is primarily utilized as a precursor for synthesizing radiohalogenated analogs (e.g., via radioiododestannylation) and as an internal standard in LC-MS/MS bioanalytical assays for terbinafine derivatives[2][3].

Due to the presence of the tributylstannyl (-SnBu3) moiety, the allylic double bond, and the deuterated naphthalene ring, this molecule possesses unique chemical liabilities. Tributylstannyl precursors require stringent storage conditions—specifically a cool, dark, and dry environment—to prevent premature degradation[4]. This application note provides a comprehensive, field-proven guide to its storage, stability, and handling to ensure experimental reproducibility and structural integrity.

Mechanistic Basis of Degradation (The "Why")

To implement effective storage protocols, one must first understand the causality of degradation. The molecule contains three sensitive domains:

  • The Tributylstannyl (-SnBu3) Group: The carbon-tin (C-Sn) bond in allylic stannanes is highly polarized. Exposure to trace acids, moisture, or electrophiles leads to protodestannylation , resulting in the irreversible cleavage of the stannyl group[5]. The allylic position provides resonance stabilization to intermediates, making this specific Sn-C bond even more labile than standard alkyl Sn-C bonds.

  • The Allylic Double Bond: The (E)-allylic geometry is thermodynamically preferred but is susceptible to photo-induced E/Z isomerization when exposed to UV or visible light. Furthermore, the allylic carbon is prone to auto-oxidation.

  • The Deuterated Naphthalene Ring: While aromatic deuterons (d7) are generally stable, extreme pH conditions can catalyze H/D exchange, compromising the isotopic purity required for mass spectrometry.

Degradation A N-(E)-3-Tributylstannylallyl- 1-naphthalene-d7-methylamine B Protodestannylation (Cleavage of Sn-C bond) A->B Trace Acids / Moisture C E/Z Isomerization (Loss of E-geometry) A->C UV / Visible Light D Auto-oxidation (Amine/Allylic Oxidation) A->D Atmospheric Oxygen

Figure 1: Primary degradation pathways of the tributylstannyl precursor.

Quantitative Stability Profile

To establish a self-validating storage system, empirical stability data must dictate handling procedures. The table below summarizes the expected shelf life and degradation risks under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-80°C ArgonDark> 2 YearsNone (Optimal)
-20°C ArgonDark6 - 12 MonthsSlow destannylation
4°C AirDark< 1 MonthOxidation, Moisture
Room Temp (25°C) AirAmbient Light< 24 HoursIsomerization, Cleavage

Standard Operating Protocols (The "How")

Protocol 1: Aliquoting and Cryopreservation

Because repeated freeze-thaw cycles and atmospheric exposure accelerate degradation, the bulk material must be aliquoted immediately upon receipt.

Workflow S1 Equilibrate to RT (in desiccator) S2 Glovebox Handling (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Seal & Store at -80°C S4->S5

Figure 2: Optimal workflow for aliquoting and cryopreservation to ensure stability.

Step-by-Step Methodology:

  • Equilibration: Before opening the primary container, allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which acts as a protic source to initiate protodestannylation[4].

  • Inert Atmosphere Transfer: Transfer the vial to a glovebox or use a Schlenk line. Purge the environment with Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid/liquid interface, displacing oxygen and moisture.

  • Aliquoting: Dissolve the standard in an anhydrous, degassed, and non-protic solvent (e.g., anhydrous toluene or dichloromethane) if liquid aliquots are preferred. Dispense into pre-dried amber glass vials.

  • Solvent Evaporation & Purging: If stored dry, gently evaporate the solvent under a stream of Argon. Ensure the headspace of each vial is heavily purged with Argon before sealing.

  • Sealing and Storage: Seal with PTFE-lined caps to prevent plasticizer leaching. Store immediately at -80°C.

Protocol 2: Radioiododestannylation (Application Workflow)

When utilizing the precursor for radiolabeling (e.g., with [125I]NaI), the destannylation must be tightly controlled. The chloramine-T oxidation method is the gold standard for this transformation[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 - 2.0 μmol of the N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine precursor in 0.5 mL of 1% acetic acid in methanol[3]. Causality: The mildly acidic environment facilitates the electrophilic substitution but is dilute enough to prevent premature protodestannylation before the radioisotope is added.

  • Oxidant Addition: Add an equimolar amount of chloramine-T (dissolved in methanol) to the reaction vial[3]. Causality: Chloramine-T acts as a mild oxidant to generate the active electrophilic iodine species (I+) from the sodium iodide salt.

  • Radiolabeling: Introduce the desired activity of [125I]NaI (or [123I]/[131I] equivalents) in an aqueous solution.

  • Reaction: Stir at room temperature for exactly 1 minute[3]. Causality: The allylic stannane is highly reactive; extended reaction times lead to over-oxidation of the amine and degradation of the newly formed allylic iodide.

  • Quenching: Quench the reaction immediately by adding 600 µL of purified water or a mild reducing agent (e.g., sodium metabisulfite) to neutralize unreacted chloramine-T[3].

  • Purification: Purify the radiolabeled product via reversed-phase HPLC to separate it from the cleaved tributyltin residues and unreacted precursor[5].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine

Welcome to the technical support center for the synthesis of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific N-allylation reaction. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the integrity and success of your experiments.

The synthesis of this molecule, while conceptually straightforward, involves organotin reagents, which are notoriously challenging due to the formation of persistent, toxic byproducts.[1][2] Understanding the origin of these impurities is the first step toward minimizing their formation and achieving high purity of the target compound.

Troubleshooting Guide: Common Issues & Byproducts

This section addresses specific problems you may encounter during the synthesis and workup, presented in a question-and-answer format.

Q1: My NMR spectrum shows multiple tin-containing species besides my product. What are they and where did they come from?

This is the most common issue encountered in reactions involving tributyltin reagents. The presence of multiple tin species complicates purification and can interfere with subsequent steps.

Common Tin-Containing Impurities:

ImpurityChemical FormulaTypical ¹H NMR Signal (Bu₃Sn-)Origin and Causality
Hexabutyldistannoxane (Bu₃Sn)₂O~1.2-1.3 ppm (t), ~1.0-1.1 ppm (m)Formed by the hydrolysis of tributyltin halides (Bu₃SnX), which are often byproducts of the primary reaction.[3] This occurs during aqueous workup or from exposure to atmospheric moisture, especially under basic conditions.
Tributyltin Halides Bu₃SnX (X = Cl, Br, I)Varies with halide, but generally in the butyl regionThese are stoichiometric byproducts if the reaction proceeds via an Sₙ2 pathway with an allylic halide. They are Lewis acidic and can be difficult to separate from the desired amine product by standard silica gel chromatography.[4]
Hexabutylditin Bu₃Sn-SnBu₃~0.8-0.9 ppm (t)Results from the homocoupling of the tin reagent.[1] This side reaction can be promoted by palladium catalysts (if used), radical initiators, or elevated temperatures.[5]
Unreacted Stannane (E)-3-Tributylstannylallyl Halide/ReagentSpecific to starting materialIncomplete reaction due to insufficient reaction time, low temperature, or poor nucleophilicity of the amine.

Expert Insight: The formation of hexabutyldistannoxane is particularly troublesome as it is a stable, relatively nonpolar compound that can co-elute with the product. Its formation underscores the absolute necessity of maintaining anhydrous conditions until the final workup and employing specific purification strategies to cleave or capture tin species.

Q2: I'm observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my allyl fragment. What is this and how can I prevent it?

The byproduct you are likely observing is a 1,5-diene, resulting from the homocoupling of your allylic electrophile.

  • Identity: This byproduct is formed by the coupling of two (E)-3-tributylstannylallyl units.

  • Mechanism: This side reaction is most prevalent if the synthesis is attempted via a palladium-catalyzed pathway (i.e., a Stille-type coupling or allylic amination). In such cases, two molecules of the organostannane can react with the palladium catalyst to yield the homocoupled dimer after reductive elimination.[1] Radical-mediated pathways can also lead to this byproduct.

  • Prevention Strategy:

    • Avoid Palladium Catalysis if Possible: If direct Sₙ2 displacement is feasible (e.g., from an allylic bromide), this is often a cleaner route that avoids transition-metal-induced side reactions.

    • Optimize Catalytic Conditions: If a catalyst is necessary, carefully screen ligands and additives. The use of specific ligands can favor the desired cross-coupling over homocoupling.

    • Control Stoichiometry: Use the amine as the limiting reagent only if it is significantly more valuable than the stannane. Otherwise, a slight excess of the amine can help consume the electrophile before it has a chance to dimerize.

Q3: My yield is low, and I have a complex mixture. Could my 1-naphthalene-d7-methylamine starting material be the problem?

While organotin side reactions are the primary concern, the amine substrate can also contribute to a complex product profile.

  • Double N-Alkylation: 1-naphthalene-d7-methylamine is a primary amine and is susceptible to reacting with a second molecule of the allylic electrophile. This results in the formation of a tertiary amine byproduct, di((E)-3-tributylstannylallyl)(1-naphthalene-d7-methyl)amine.

    • Mitigation: This can be minimized by using an excess of the amine relative to the alkylating agent. A slow addition of the stannylallyl reagent to a solution of the amine can also favor the mono-alkylation product.[6]

  • Base and Solvent Choice: The choice of base and solvent is critical in N-alkylation reactions.[7] A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the amine. The solvent must be able to dissolve the amine and the base without promoting side reactions. Aprotic polar solvents like DMF or acetonitrile are common, but must be rigorously dried.[6][8]

Q4: I see evidence of double bond isomerization in my product or starting material. Why is this happening?

Maintaining the (E)-stereochemistry of the allyl group is crucial. Isomerization to the (Z)-isomer can occur under several conditions.

  • Catalyst-Induced Isomerization: If a palladium catalyst is used, π-allyl palladium intermediates can form, which may lead to scrambling of the double bond geometry.

  • Thermal Isomerization: Prolonged heating can sometimes provide enough energy to overcome the rotational barrier of the double bond, though this is less common for simple alkenes.

  • Trace Acid or Base: Acidic or basic impurities can catalyze the isomerization of the allylic double bond. Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent the formation of acidic species from solvent degradation.

Visualizing Byproduct Formation

The following diagram illustrates the intended reaction pathway and the major side reactions that lead to common byproducts.

Byproduct_Formation Amine 1-Naphthalene-d7-methylamine Double_Alk Double Alkylation Product mid1 Amine->mid1 AllylSn (E)-3-Tributylstannylallyl-X (Electrophile) Homocoupling Allyl Homocoupling (1,5-Diene) AllylSn->Homocoupling Pd(0) or Radical Conditions AllylSn->mid1 mid2 AllylSn->mid2 Reaction Byproduct Product Desired Product: N-(E)-3-Tributylstannylallyl- 1-naphthalene-d7-methylamine Product->Double_Alk + 1 eq. AllylSn Distannoxane Hexabutyldistannoxane ((Bu3Sn)2O) TinHalide Tributyltin Halide (Bu3SnX) TinHalide->Distannoxane + H2O / Base mid1->Product Main Reaction (N-Alkylation) mid2->TinHalide Purification_Workflow Start Crude Reaction Mixture KF_Wash Perform Aqueous KF Wash (Protocol 1) Start->KF_Wash NMR_Check1 Analyze by ¹H NMR: Tin Impurities Present? KF_Wash->NMR_Check1 K2CO3_Silica Chromatography on 10% K2CO3-Silica (Protocol 2) NMR_Check1->K2CO3_Silica Yes Final_Product Combine Fractions & Concentrate to Pure Product NMR_Check1->Final_Product No (< 5%) NMR_Check2 Analyze Fractions: Tin Impurities Removed? K2CO3_Silica->NMR_Check2 NMR_Check2->Final_Product Yes Troubleshoot Re-evaluate Reaction Conditions to Minimize Byproduct Formation NMR_Check2->Troubleshoot No

Sources

Optimization

Optimizing Stille reaction conditions for terbinafine synthesis

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the Stille cross-coupling reaction for the synthesis of terbinafine , a highly effective allylamine antifungal agent.

Synthesizing terbinafine requires the precise construction of an (E)-tert-butylenyne side chain. While the Stille reaction is uniquely suited for stereoretentive enyne synthesis 1, it presents distinct challenges regarding catalyst longevity, transmetalation kinetics, and the removal of toxic organotin byproducts. This guide provides a self-validating methodology, quantitative optimization data, and a targeted troubleshooting FAQ to ensure high-yielding, stereopure results.

Core Reaction Pathway

The synthesis involves the palladium-catalyzed coupling of a vinyl halide—specifically (E)-N-(3-iodo-2-propenyl)-N-methyl-1-naphthalenemethanamine—with (3,3-dimethyl-1-butynyl)tributylstannane.

CatalyticCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Pd(II) Vinyl Complex Pd0->OxAdd + Vinyl Halide TransMet Transmetalation Pd(II) Enyne Complex OxAdd->TransMet + Alkynylstannane (Rate Determining) RedElim Reductive Elimination Product Release TransMet->RedElim Fast RedElim->Pd0 + Terbinafine

Caption: Catalytic cycle of the Stille coupling for terbinafine synthesis.

Quantitative Optimization Data

The transmetalation of bulky alkynylstannanes is notoriously slow. By systematically altering the ligand and adding a copper co-catalyst, we can manipulate the electronics of the palladium center to drastically reduce reaction times and improve yields 2.

Catalyst SystemLigand (mol%)AdditiveSolventTime (h)Yield (%)(E):(Z) Ratio
Pd(PPh₃)₄ (5%)PPh₃ (10%)NoneTHF246595:5
Pd₂(dba)₃ (2%)PPh₃ (8%)NoneDMF187298:2
Pd₂(dba)₃ (2%)AsPh₃ (8%)NoneDMF489>99:1
Pd₂(dba)₃ (2%) AsPh₃ (8%) CuI (10%) DMF 1.5 96 >99:1

Self-Validating Experimental Methodology

To achieve the optimized 96% yield, follow this step-by-step protocol. Every phase includes a self-validating check to ensure the chemical integrity of the system before proceeding.

Workflow Prep 1. Reagent Prep Degas Solvents Cat 2. Catalyst Activation Pd2(dba)3 + AsPh3 Prep->Cat React 3. Cross-Coupling 50°C, 1.5 hours Cat->React Workup 4. KF Workup Precipitate Bu3SnF React->Workup Purify 5. Chromatography Isolate Product Workup->Purify

Caption: Step-by-step experimental workflow for the optimized Stille synthesis of terbinafine.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the vinyl iodide (1.0 equiv) and (3,3-dimethyl-1-butynyl)tributylstannane (1.1 equiv) in anhydrous DMF. Degas the solution via three strict freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle 3.

  • Validation Check: The solution must be completely clear and bubble-free under static argon pressure before catalyst addition.

Step 2: Catalyst Assembly

  • Action: Under a positive argon flow, add Pd₂(dba)₃ (2 mol%), AsPh₃ (8 mol%), and CuI (10 mol%).

  • Causality: Triphenylarsine (AsPh₃) is highly labile and less electron-donating than PPh₃. This makes the Pd(II) intermediate more electrophilic and opens a coordination site faster, accelerating the rate-determining transmetalation step 4.

  • Validation Check: Upon heating to 50 °C, the mixture will transition from a deep purple/black (unactivated Pd₂(dba)₃) to a homogeneous pale yellow/amber solution, visually confirming the generation of the active Pd(0)L₂ catalyst.

Step 3: Reaction Execution

  • Action: Stir the mixture at 50 °C for 1.5 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the vinyl iodide mass peak alongside the emergence of the terbinafine mass peak (m/z 292 [M+H]⁺) confirms conversion.

Step 4: Tin Sequestration Workup

  • Action: Cool to room temperature, add an equal volume of 1M aqueous Potassium Fluoride (KF), and stir vigorously for 30–45 minutes.

  • Causality: Fluoride ions have an exceptionally high affinity for tin, converting soluble tributyltin halides into tributyltin fluoride (Bu₃SnF), an insoluble polymer.

  • Validation Check: A dense, milky-white precipitate will form in the flask. If the solution remains clear, tin sequestration has failed; add more KF.

Step 5: Purification

  • Action: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate. Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at ~40% conversion, and I observe a fine black precipitate on the flask walls. How do I fix this? A1: The black precipitate is "palladium black," an agglomerated, catalytically dead form of metallic palladium 3. This occurs when the rate of reductive elimination outpaces oxidative addition, leaving naked Pd(0) in solution, or when oxygen infiltrates the system. Solution: First, ensure rigorous degassing (freeze-pump-thaw is superior to simple nitrogen bubbling). Second, verify the integrity of your vinyl iodide; if it has degraded, the oxidative addition step slows down, leaving the Pd(0) intermediate vulnerable to aggregation.

Q2: The transmetalation step is notoriously slow for bulky stannanes. How can I accelerate it without increasing the temperature and risking product degradation? A2: Transmetalation is the rate-determining step in the Stille coupling, particularly in highly polar solvents like DMF 4. Traditional PPh₃ ligands bind too tightly to the Pd(II) center, hindering the coordination of the bulky stannane. Solution: Switch your ligand to triphenylarsine (AsPh₃) and add 10 mol% CuI. The copper induces the Stille-Liebeskind effect, bypassing the slow Sn-to-Pd transfer via a much faster Sn-to-Cu-to-Pd transmetalation relay, cutting reaction times from 24 hours down to 1.5 hours 2.

Q3: Terbinafine requires a strict (E)-enyne geometry. Why am I seeing up to 10% of the (Z)-isomer in my final NMR? A3: The Stille reaction is inherently stereoretentive 1. If you are observing the (Z)-isomer, the stereochemical leakage is likely occurring outside the primary catalytic cycle. Solution: First, check the stereopurity of your starting vinyl iodide; any (Z)-impurity will carry directly through the coupling. Second, avoid excessive heating (>80 °C) or prolonged reaction times. Extended exposure of the conjugated enyne product to active Pd(0) species can catalyze post-reaction thermodynamic isomerization.

Q4: Even after column chromatography, my ¹H NMR shows broad aliphatic peaks around 0.8–1.5 ppm. How do I completely remove the tributyltin impurities? A4: Organotin byproducts are highly lipophilic and often co-elute with the desired terbinafine product on standard silica gel. Solution: Do not skip the KF workup described in Step 4. If trace tin still persists, treat your silica gel with 10% w/w anhydrous K₂CO₃ prior to packing your column. The basic silica will permanently sequester any remaining stannyl halides on the baseline.

References

  • 1A two-step synthesis of terbinafine, Semantic Scholar.

  • [[3]]() Troubleshooting common issues in palladium-catalyzed cross-coupling reactions, Benchchem.

  • 4Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF, Journal of the American Chemical Society (ACS Publications).

  • 2Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, RSC Publishing.

Sources

Troubleshooting

Preventing decomposition of tributyltin reagents during reaction

Welcome to the Organometallic Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the instability and degradation of tributyltin (TBT) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Organometallic Technical Support Center . This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the instability and degradation of tributyltin (TBT) reagents, particularly during palladium-catalyzed Stille cross-coupling reactions.

Below, you will find a mechanistic breakdown of common decomposition pathways, targeted troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol.

Diagnostic Overview: Pathways of Organostannane Decomposition

To effectively troubleshoot, we must first understand the thermodynamic and kinetic vulnerabilities of the carbon-tin (C–Sn) bond.

TBT_Decomposition TBT Tributyltin (TBT) Reagent (R-SnBu3) Proto Protodestannation (Cleavage by H+) TBT->Proto Acid/Moisture Homo Oxidative Homocoupling (R-R Formation) TBT->Homo O2 / Pd(II) Thermal Thermal Degradation (>100°C) TBT->Thermal High Heat Base Add Mild Base (CsF, K2CO3) Proto->Base Prevent Degas Strict Degassing (Freeze-Pump-Thaw) Homo->Degas Prevent Scavenger Cu(I) Co-catalysis (CuI, CuTC) Homo->Scavenger Suppress Ligand Active Ligands (AsPh3, P(t-Bu)3) Thermal->Ligand Lower Temp

Fig 1. Mechanistic pathways of tributyltin decomposition and corresponding preventive strategies.

Core Troubleshooting FAQs

Q1: My tributyltin reagent is degrading into a destannylated byproduct before the cross-coupling even completes. Why is this happening? Causality: This is known as protodestannation . The C–Sn bond is polarized, making the carbon atom slightly nucleophilic. Trace moisture in your solvent, acidic protons on your substrate, or even the mildly acidic surface of standard silica gel during purification can electrophilically attack the carbon, cleaving the stannyl group and replacing it with a proton 1. Solution: Ensure strictly anhydrous conditions. Add a mild, non-nucleophilic base like Cesium Fluoride (CsF) or K₂CO₃ to the reaction mixture to neutralize trace acids. If protodestannation occurs during purification, pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize acidic silanol sites.

Q2: My Stille coupling is yielding a large amount of homocoupled stannane dimer (R-R) instead of the desired cross-coupled product. How do I prevent this? Causality: Homocoupling is a competing pathway driven by two factors: (1) Oxygen-induced oxidative homocoupling, or (2) a slow transmetalation step that allows two equivalents of the organostannane to sequentially transmetalate onto the Pd(II) center before reductive elimination can occur 23. Solution: First, rigorously degas your solvents using the freeze-pump-thaw method. Second, introduce a Copper(I) co-catalyst (e.g., CuI or CuTC, 10-20 mol%). The Cu(I) salt acts as a scavenger, rapidly undergoing Sn-to-Cu transmetalation to form a highly reactive organocopper intermediate. This intermediate transfers the organic group to the Palladium center orders of magnitude faster than the stannane alone, effectively outcompeting the homocoupling pathway 4.

Q3: I am working with an allylic tributyltin reagent, but I am losing my starting material to thermal degradation. Can I run this reaction at lower temperatures? Causality: Organostannanes, particularly allylic and benzylic derivatives, suffer from modest thermal instability. Prolonged heating above 100–150°C causes homolytic cleavage of the C–Sn bond or promotes unwanted double-bond migrations 5. Solution: You must lower the activation energy of the rate-determining transmetalation step. Switch from standard triphenylphosphine (PPh₃) to Triphenylarsine (AsPh₃) or Tri-tert-butylphosphine (P(t-Bu)₃) . AsPh₃ is less electron-donating than PPh₃, creating a highly coordinatively unsaturated, electrophilic Pd center that undergoes transmetalation rapidly at temperatures as low as 25–50°C, preserving the integrity of your stannane.

Quantitative Performance Data

The following table summarizes the impact of various reaction conditions on the stability of tributyltin reagents and the overall yield of a standard Stille cross-coupling (aryl bromide + vinyltributyltin).

Reaction Condition / Catalyst SystemAdditiveOperating Temp (°C)Target Cross-Coupled Yield (%)Homocoupling / Decomposition (%)
Standard Stille (Pd(PPh₃)₄)None100°C45%40% (High homocoupling)
Copper-Assisted (Pd(PPh₃)₄)CuI (10 mol%)80°C75%< 10%
Farina Modification (Pd₂(dba)₃)AsPh₃50°C88%< 5%
Optimized System (Pd₂(dba)₃)AsPh₃ + CuI + CsF40°C95% Trace (< 1%)

Validated Experimental Protocol: Decomposition-Resistant Stille Coupling

This protocol integrates the mechanistic solutions discussed above into a self-validating workflow designed to completely suppress protodestannation, homocoupling, and thermal degradation.

Experimental_Workflow Step1 1. Reagent Prep Distill TBT Reagent Dry Solvents Step2 2. Degassing Freeze-Pump-Thaw (3 Cycles) Step1->Step2 Step3 3. Reaction Setup Add Pd, CuI, CsF Under Argon Step2->Step3 Step4 4. Coupling Heat at 40-50°C Monitor via TLC Step3->Step4 Step5 5. Workup KF Wash or Et3N/Silica Plug Step4->Step5

Fig 2. Step-by-step experimental workflow for a decomposition-resistant Stille cross-coupling.

Step 1: Reagent & Solvent Preparation

  • Action: Distill the tributyltin reagent under high vacuum if it has been stored for >6 months. Dry DMF or THF over activated 3Å molecular sieves.

  • Validation Check: Freshly distilled TBT reagents should be clear and colorless. A yellow tint indicates oxidation or polymeric tin impurities.

Step 2: Strict Degassing

  • Action: Transfer the solvent to a Schlenk flask. Perform three cycles of freeze-pump-thaw (freeze in liquid nitrogen, apply high vacuum for 5 mins, isolate from vacuum, and thaw in a water bath).

  • Validation Check: During the third thaw cycle, no gas bubbles should evolve from the liquid under static vacuum, confirming the complete removal of O₂.

Step 3: Reaction Assembly (Argon Atmosphere)

  • Action: To an oven-dried flask, add the electrophile (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%), CuI (10 mol%), and CsF (2.0 equiv). Purge with Argon. Add the degassed solvent, followed by the tributyltin reagent (1.1 equiv) via a gastight syringe.

  • Validation Check: The addition of CuI and the stannane will often cause a slight, immediate color shift (e.g., to a darker red/brown), indicating the rapid formation of the active Cu-stannane transmetalation intermediate.

Step 4: Mild Heating & Monitoring

  • Action: Heat the reaction to 40–50°C.

  • Validation Check: Monitor via TLC (using Et₃N-treated silica plates). The electrophile spot should disappear within 2–4 hours without the appearance of a high-running non-polar spot (which would indicate the R-R homocoupled dimer).

Step 5: Tin-Scavenging Workup

  • Action: Quench the reaction with a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. Extract with diethyl ether.

  • Validation Check: The KF converts soluble Bu₃SnX byproducts into highly insoluble, polymeric Bu₃SnF. You will observe a heavy white precipitate form at the aqueous/organic interface. Filter this biphasic mixture through a pad of Celite; the resulting organic layer will be completely clear and largely free of toxic tin residues.

References

  • The Mechanisms of the Stille Reaction Angewandte Chemie International Edition 2

  • Hydrostannation of Alkynes ACS Catalysis1

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies RSC Advances 4

  • Stille reaction (Competing Reactions & Kinetics) Wikipedia 3

  • tributyl(3-methyl-2-butenyl)tin (Thermal Instability) Organic Syntheses5

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Terbinafine Metabolites

Welcome to the Technical Support Center for allylamine antifungal research. Terbinafine, a potent squalene epoxidase inhibitor, undergoes extensive hepatic metabolism to yield several key derivatives, including N-demethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for allylamine antifungal research. Terbinafine, a potent squalene epoxidase inhibitor, undergoes extensive hepatic metabolism to yield several key derivatives, including N-demethylterbinafine, carboxyterbinafine, hydroxyterbinafine, and the reactive hepatotoxic intermediate 6,6-dimethyl-2-hepten-4-ynal (TBF-A)[1][2].

Synthesizing these metabolites for pharmacological profiling or toxicology assays presents unique challenges. The electron-rich enyne side chain is highly susceptible to over-oxidation, and maintaining the active (E)-stereochemistry during cross-coupling is notoriously difficult[2][3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your synthetic yields.

Metabolic Pathways & Synthetic Targets

Understanding the biological generation of these metabolites is critical for biomimetic synthesis and enzymatic assay design. The pathways are heavily mediated by specific cytochrome P450 (CYP) isozymes[4].

MetabolicPathway TBF Terbinafine NDM N-demethylterbinafine TBF->NDM CYP2C19 / CYP3A4 (N-dealkylation) HDX Hydroxyterbinafine TBF->HDX CYP2C9 / CYP1A2 (Aliphatic Hydroxylation) TBFA TBF-A (Reactive Aldehyde) TBF->TBFA Direct N-dealkylation DHD Dihydrodiol Metabolite TBF->DHD Epoxidation / Ring Opening NDM->TBFA CYP3A4 (Secondary Oxidation) CBX Carboxyterbinafine HDX->CBX Oxidation

Terbinafine metabolic pathways highlighting key CYP450-mediated transformations.

Troubleshooting FAQs

Q1: Why is my yield of N-demethylterbinafine consistently low, and how can I prevent over-oxidation? A: N-demethylterbinafine is a highly sensitive intermediate. In biological systems, CYP3A4 and CYP2C19 rapidly convert it into the reactive allylic aldehyde, TBF-A[1][4]. In chemical synthesis, using harsh N-dealkylating agents (e.g., cyanogen bromide) leads to the degradation of the enyne side chain.

  • Causality: The propargylic/allylic positions of the enyne system are highly electron-rich, making them prime targets for electrophilic attack and over-oxidation.

  • Solution: Avoid direct oxidation of terbinafine. Instead, utilize 1-chloroethyl chloroformate (ACE-Cl) for mild, controlled N-demethylation, or synthesize the secondary amine core from scratch before attaching the naphthalene moiety.

Q2: During the synthesis of the enyne side chain via Sonogashira coupling, I am observing significant E/Z isomerization. How do I maintain the active (E)-stereochemistry? A: The antifungal activity of terbinafine and its metabolites strictly requires the (E)-stereochemistry; the (Z)-isomer is virtually inactive[2].

  • Causality: High temperatures and prolonged exposure to standard Pd(II) catalysts promote reversible addition-elimination across the double bond, leading to thermodynamic equilibration and (Z)-isomer formation.

  • Solution: Drop the reaction temperature to room temperature. Recent methodologies show that using 1 mol% of 5% Pd/C as a recyclable heterogeneous catalyst, or weakly ligated Pd complexes, drastically reduces isomerization while maintaining high purity[3][5].

Q3: What is the optimal strategy for synthesizing carboxyterbinafine without cleaving the alkyne? A: Carboxyterbinafine is a major human metabolite resulting from the oxidation of the tert-butyl group[6].

  • Causality: Direct oxidation of terbinafine using strong oxidants (e.g., KMnO₄) will preferentially attack the electron-dense alkyne pi-bonds or the naphthalene ring rather than the unactivated tert-butyl methyl groups.

  • Solution: Do not attempt late-stage oxidation. Synthesize the carboxy-functionalized enyne side-chain independently (using protected hydroxyl/carboxyl precursors) before performing the final coupling to the naphthalene core.

Q4: How can I prevent homocoupling of the alkyne during the synthesis of hydroxyterbinafine precursors? A: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings when oxygen is present.

  • Causality: Cu(I) co-catalysts readily oxidize to Cu(II) in the presence of trace O₂, which then catalyzes the oxidative dimerization of terminal alkynes.

  • Solution: Strictly degas all solvents. Alternatively, use a CsF-mediated in situ desilylation of TMS-protected alkynes. This releases the free alkyne slowly at low concentrations, effectively starving the homocoupling pathway while driving the cross-coupling forward[7].

Quantitative Data: Reaction & Kinetic Parameters

The following table summarizes the mechanistic parameters that dictate the success of both enzymatic generation and chemical synthesis of terbinafine metabolites.

Issue / ParameterPrimary Cause / EnzymeMechanistic RationaleCorrective Action / Observation
N-dealkylation Efficiency CYP2C19Lowest Km​ for the N-dealkylation step.Highly efficient generation of N-demethylterbinafine in vitro[4].
TBF-A Formation CYP3A4High Vmax​ for secondary oxidation.Rapidly depletes N-demethylterbinafine; requires short assay times (30 min)[1][4].
E/Z Isomerization High Temp / Pd(II)Reversible Pd addition-elimination across the alkene.Lower temperature to RT; utilize 5% Pd/C or weakly ligated Pd[3][5].
Alkyne Homocoupling O₂ ingress / Cu(II)Glaser oxidative dimerization.Degas solvents; use CsF-mediated in situ TMS-alkyne desilylation[7].
Dihydrodiol Stereochem Epoxide HydrolaseTransdiaxial ring opening of the epoxide intermediate.Yields strictly 1,2-trans-dihydrodiol metabolites[8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that must be met before proceeding to the next step, preventing the loss of expensive starting materials.

Protocol A: Mild Sonogashira Coupling for the (E)-Terbinafine Framework

SynthesisWorkflow A (E)-Aminovinyl Chloride C Pd/C (1 mol%) + CuI Room Temp A->C B tert-Butylacetylene B->C D In-Process Check: HPLC >99% (E)-isomer C->D E Terbinafine Core D->E

Self-validating Sonogashira coupling workflow for terbinafine synthesis.

Objective: Couple (E)-N-(3-chloroallyl)-N-methylnaphthalen-1-amine with tert-butylacetylene without inducing (Z)-isomerization[3][5].

  • Preparation: In an oven-dried, argon-purged Schlenk flask, add (E)-aminovinyl chloride (1.0 eq) and 5% Pd/C (1 mol% Pd)[5].

  • Solvent & Base: Add strictly degassed piperidine (acting as both solvent and base). Stir for 5 minutes at room temperature.

  • Catalyst Activation: Add CuI (2 mol%). The solution will slightly darken.

  • Alkyne Addition: Slowly add tert-butylacetylene (1.2 eq) via syringe pump over 30 minutes to maintain a low concentration of the terminal alkyne, minimizing homocoupling.

  • Reaction: Stir at 20–25 °C for 4 hours. Do not exceed 25 °C.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, quench in 1 mL acetonitrile, and run a rapid HPLC assay (283 nm).

    • Validation Gate: Proceed to workup ONLY IF starting material is < 1% and the (Z)-isomer peak is < 0.5%. If the reaction is stalled, add an additional 0.5 mol% Pd/C and stir for 1 hour.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (which can be washed and recycled). Wash the organic layer with water (2x) to remove piperidine salts, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Enzymatic Generation of TBF-A using Human Liver Microsomes (HLM)

Objective: Generate and trap the reactive TBF-A metabolite for LC-MS/MS characterization[1].

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), human liver microsomes (HLM150, 0.2 mg/mL protein), and terbinafine (500 µM)[1].

  • Pre-warming: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation (IPC 2): Run a parallel control tube containing heat-inactivated HLM.

    • Validation Gate: The control tube must show zero decay of terbinafine to confirm that degradation is strictly enzymatic and not due to buffer instability.

  • Trapping: Because TBF-A decays rapidly via a first-order process[1], limit the reaction time to exactly 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing dansyl hydrazine (for aldehyde tagging) or glutathione (for 1,6-Michael addition trapping)[1].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Extract the supernatant for LC-MS analysis.

References

  • An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent Bentham Science Publishers[Link]

  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches National Institutes of Health (NIH)[Link]

  • Terbinafine | Drug Information, Uses, Side Effects, Chemistry PharmaCompass[Link]

  • Update on terbinafine with a focus on dermatophytoses Taylor & Francis Online[Link]

  • Isolation, Structural Identification, Synthesis, and Pharmacological Profiling of 1,2-trans-Dihydro-1,2-diol Metabolites of the Utrophin Modulator Ezutromid ACS Publications[Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches National Institutes of Health (NIH)[Link]

  • US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof Google P
  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction Organic Chemistry Portal[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Organotin Purification

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Technical Documentation

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Finalizing Content and Diagrams

I'm now integrating the final pieces. I'm focusing on the last diagram's structure and adjusting the workflow's decision paths, including "Scavenge" loops. I am incorporating details to highlight the importance of I2 oxidation for Sn-Sn and Sn-H bonds. I've double-checked all citations and ensured complete documentation, including the final DOT graph visualizations.

Introduction: The "Tin Problem"

The Stille cross-coupling reaction is an indispensable tool in organic synthesis and drug development due to its broad functional group tolerance and mild conditions. However, the "tin problem"—the notorious difficulty of removing toxic organotin byproducts (e.g., tributyltin halides, hexabutylditin)—often bottlenecks downstream applications [1.12]. Organotin residues are highly lipophilic, frequently co-elute with target molecules on standard silica gel, and are strictly regulated under ICH Q3D elemental impurity guidelines for pharmaceutical intermediates[1],[2].

This support center provides field-proven, self-validating methodologies and troubleshooting frameworks to reduce organotin impurities from stoichiometric levels to pharmaceutical-grade thresholds (< 15 ppm)[1],[3].

Section 1: Quantitative Comparison of Tin Removal Strategies

To select the optimal purification route, researchers must balance the polarity of their target molecule with the speciation of the tin byproduct.

Table 1: Comparative Efficacy of Organotin Removal Methods

Purification MethodMechanism of ActionTarget Tin SpeciesTypical Sn ReductionBest Use Case
Aqueous KF Wash Fluoride affinity forms insoluble polymeric Bu3SnF[4]Trialkyltin halidesStoichiometric to ~1-5%Highly lipophilic products; early-stage bulk removal[5]
10% K₂CO₃-Silica Basicity immobilizes weakly acidic tin species[3]Halides, oxidesStoichiometric to < 15 ppmPolar products sensitive to aqueous workup[1],[3]
I₂ / DBU Pretreatment Oxidative cleavage of Sn-Sn and Sn-H bonds[6]Ditins, Tin hydridesConverts to Sn-I for subsequent removalReactions with excess Bu3SnH or Bu3SnSnBu3[7]
Polymeric Scavengers Covalent binding (e.g., Thiol-functionalized resins)[7]All reactive Sn species< 15 ppm to ppb levelsLate-stage API purification; trace scavenging[7]

Section 2: Experimental Workflows & Logical Relationships

TinRemovalWorkflow Start Crude Reaction Mixture (Contains Sn Byproducts) CheckSpecies Are Sn-H or Sn-Sn bonds present? Start->CheckSpecies I2_Oxidation I2 / DBU Treatment (Converts to Sn-I) CheckSpecies->I2_Oxidation Yes (Hydrides/Ditins) CheckPolarity Is Target Product Highly Polar? CheckSpecies->CheckPolarity No (Sn-Halides only) I2_Oxidation->CheckPolarity KF_Wash Aqueous KF Wash (Forms Insoluble Bu3SnF) CheckPolarity->KF_Wash No (Lipophilic) K2CO3_Silica 10% K2CO3-Silica Chromatography CheckPolarity->K2CO3_Silica Yes (Avoids water) Celite Filter through Celite (Removes Bu3SnF) KF_Wash->Celite Analysis ICP-MS Analysis (Check Sn < 15 ppm) Celite->Analysis K2CO3_Silica->Analysis Scavenger Polymeric Scavenger (e.g., Thiol Resin) Analysis->Scavenger Sn > 15 ppm Pure Purified Product Ready for Bioassay Analysis->Pure Sn < 15 ppm Scavenger->Analysis

Decision tree for selecting the optimal organotin purification workflow based on product polarity.

TinMechanisms Sn_Impurity Organotin Impurity (e.g., Bu3SnX) Mech1 Fluoride Affinity Sn_Impurity->Mech1 KF Workup Mech2 Stationary Phase Basicity Sn_Impurity->Mech2 K2CO3/SiO2 Mech3 Covalent Scavenging Sn_Impurity->Mech3 SiliaMetS Thiol Result1 Polymeric Bu3SnF (Insoluble Network) Mech1->Result1 Result2 Immobilization on K2CO3-Silica Mech2->Result2 Result3 Bound to Thiol Resin Matrix Mech3->Result3

Logical mechanisms governing the phase-separation and immobilization of organotin impurities.

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: 10% w/w Anhydrous K₂CO₃–Silica Gel Chromatography

Causality & Grounding: Standard silica gel is slightly acidic, causing organotin halides to streak and co-elute with target molecules. By doping the silica with 10% anhydrous K₂CO₃, the stationary phase becomes sufficiently basic to irreversibly immobilize the weakly acidic tin impurities while allowing the desired product to elute freely[1],[3]. This method is highly effective, reducing stoichiometric tin levels to ~15 ppm[3].

Step-by-Step Procedure:

  • Stationary Phase Preparation: In a large Erlenmeyer flask, combine 90 g of standard flash silica gel with 10 g of finely powdered, anhydrous potassium carbonate (K₂CO₃)[6]. Shake vigorously until completely homogenized. Note: This mixture can be stored for months without losing fluidity or activity[8].

  • Column Packing: Dry-pack or slurry-pack the chromatography column with the K₂CO₃-silica mixture using your desired initial eluent[6]. Tap the column gently to ensure a uniform bed.

  • Sample Loading: Concentrate the crude Stille reaction mixture in vacuo. Dissolve the residue in a minimal volume of dichloromethane (DCM) or the starting eluent. Load carefully onto the column head[5].

  • Elution: Elute the column using a standard solvent gradient determined by TLC analysis[5].

  • Validation & Self-Correction: Spot the collected fractions on a TLC plate. If the product fractions show a UV-inactive streak that stains heavily with phosphomolybdic acid (PMA) or iodine, the column was overloaded. Re-column the affected fractions using a higher ratio of K₂CO₃-silica to crude mass (minimum 30:1 w/w recommended).

Protocol B: Aqueous Potassium Fluoride (KF) Workup

Causality & Grounding: The high bond dissociation energy of the Sn-F bond drives the conversion of soluble trialkyltin halides into trialkyltin fluorides (e.g., Bu₃SnF). Unlike other tin halides, Bu₃SnF forms an aggregated, polymeric solid network due to bridging fluoride interactions, rendering it highly insoluble in both aqueous and organic solvents[4]. This allows for simple removal via filtration[5],[4].

Step-by-Step Procedure:

  • Quench & Dilution: Upon completion of the Stille coupling, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether)[5],[7].

  • Pre-treatment (If applicable): If unreacted tributyltin hydride or hexabutylditin is present, add a slight excess of DBU followed by an ethereal solution of iodine (I₂) until the brown color persists. This oxidizes Sn-H and Sn-Sn bonds to Sn-I, which are susceptible to fluoride displacement[6],[7].

  • KF Wash: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous KF solution (~1M)[6],[7].

  • Agitation: Shake vigorously for at least 1 to 2 minutes. Crucial Step: A white, insoluble precipitate (Bu₃SnF) will form at the aqueous-organic interface[6],[7].

  • Filtration: Do not attempt to drain the funnel directly, as the precipitate will cause severe emulsions. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite[5],[6].

  • Recovery: Rinse the Celite pad thoroughly with additional organic solvent to recover any product adsorbed to the precipitate[7].

  • Separation: Return the filtrate to a clean separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[6],[7].

Section 4: Troubleshooting FAQs

Q1: I performed the KF workup, but my product yield dropped by 40%. Where did my product go? A1: Highly lipophilic products frequently adsorb onto the surface of the polymeric Bu₃SnF precipitate or the Celite pad during filtration[7]. Solution: Ensure you are washing the Celite filter cake extensively with a highly polar organic solvent (like ethyl acetate or DCM) after the initial filtration. If the product is water-soluble, it may have partitioned into the aqueous KF layer. In such cases, abandon the aqueous workup and use the non-aqueous 10% K₂CO₃-silica method instead[3],[7].

Q2: My product is co-eluting with a massive tin impurity on standard silica gel. TLC shows a long streak. How do I fix this? A2: Organotin halides are weakly acidic and interact dynamically with the slightly acidic silanol groups on standard silica, causing severe streaking[1]. Solution: Switch your stationary phase to 10% K₂CO₃-silica[3]. The added basicity traps the tin species at the baseline. Alternatively, if using standard silica, adding 2-5% triethylamine (TEA) to your eluent can deactivate the silica and help push the product off, though it is less effective at retaining the tin[7].

Q3: I used the KF wash, but ICP-MS analysis shows my tin levels are still > 500 ppm. Why didn't it work? A3: The KF wash is only effective against organotin halides (e.g., Bu₃SnCl, Bu₃SnI). It cannot react with unreacted organostannane reagents, tributyltin hydride (Bu₃SnH), or hexabutylditin (Bu₃SnSnBu₃)[6],[7]. Solution: You must chemically convert these species into halides first. Treat the crude mixture with DBU and Iodine (I₂) to cleave the Sn-Sn or Sn-H bonds, forming Bu₃SnI[6]. Follow this immediately with the KF wash or K₂CO₃-silica chromatography[6].

Q4: How do I ensure my final API meets ICH Q3D regulatory thresholds for tin? A4: Tin is classified as a Class 3 elemental impurity[2]. While K₂CO₃-silica can reduce levels to ~15 ppm[1], achieving the single-digit ppm or ppb levels required for parenteral drugs often requires a final polishing step. Solution: After primary chromatography, dissolve the product in a compatible solvent and treat it with a polymeric scavenger (e.g., SiliaMetS Thiol or SiliaBond Carbonate)[7]. Stir for 4-12 hours, filter off the resin, and verify the final concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[5].

References

  • Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing). Available at:[Link]

  • Potassium carbonate– silica : a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC01328E. Available at:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. Available at:[Link]

  • Stille Reactions Catalytic in Tin: A “Sn−F” Route for Intermolecular and Intramolecular Couplings | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Catalyst selection for efficient Stille coupling of allylic stannanes

Welcome to the Advanced Synthesis Support Center. The palladium-catalyzed cross-coupling of organostannanes (the Stille reaction) is a cornerstone of complex molecule synthesis due to its broad functional group tolerance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The palladium-catalyzed cross-coupling of organostannanes (the Stille reaction) is a cornerstone of complex molecule synthesis due to its broad functional group tolerance. However, allylic stannanes present unique challenges: they are prone to regiochemical scrambling ( α vs. γ coupling), sluggish transmetalation with standard catalysts, and competitive homocoupling.

This guide is engineered to help you diagnose catalytic failures, understand the mechanistic causality behind ligand selection, and execute self-validating protocols for efficient allylic coupling.

Catalyst & Ligand Selection Matrix

The rate-limiting step in the Stille coupling is almost universally the transmetalation of the organotin species to the palladium(II) intermediate[1]. To achieve this, the Pd(II) complex must shed a ligand to become a coordinatively unsaturated, 14-electron species[2]. The table below summarizes how ligand donicity directly dictates this kinetic pathway.

Ligand SystemDonicity (Electronic Effect)Relative Transmetalation RatePrimary Diagnostic Use Case for Allylic Stannanes
PPh₃ High (Strong σ -donor)1x (Baseline)Avoid for allylics. Binds too tightly to Pd(II), stalling the reaction and promoting stannane decomposition.
Tri-2-furylphosphine (TFP) Moderate~100xStandard Optimization. Weaker donor than PPh₃; provides a good balance of catalyst stability and reaction acceleration[2].
AsPh₃ Low (Weak σ -donor)~1000xRescue Catalyst. Highly labile Pd-As bond ensures rapid formation of the active unsaturated Pd(II) intermediate[3].

Troubleshooting & FAQs

Q1: My coupling with an allylic stannane is stalling at 20% conversion using standard Pd(PPh₃)₄. Heating it further just causes the mixture to turn black. How can I drive it to completion?

Analysis & Solution: The black precipitate is bulk palladium(0), indicating catalyst death. Because PPh₃ is a strong σ -donor, it binds tightly to the Pd(II) oxidative addition complex. This prevents the dissociation required to form the coordinatively unsaturated intermediate necessary for transmetalation[1]. While you are heating the reaction to force transmetalation, you are instead accelerating the thermal decomposition of the catalyst. Action: Switch to the "Farina conditions." Use a Pd(0) source like Pd₂(dba)₃ combined with a low-donicity ligand such as Triphenylarsine (AsPh₃) or Tri-2-furylphosphine (TFP)[3]. The weak Pd-As bond dissociates rapidly at room temperature or mild heating, accelerating the transmetalation step by up to 3 orders of magnitude[2].

Q2: I am isolating a mixture of branched ( γ ) and linear ( α ) coupled products. How do I control the regioselectivity of the allylic stannane?

Analysis & Solution: Allylic stannanes are mechanistically complex because they can transmetalate via an SE​2′ cyclic transition state, leading to allylic inversion ( γ -coupling). Furthermore, once attached to palladium, they can form a π -allylpalladium intermediate, which allows nucleophilic attack at either the α or γ position depending on steric hindrance[4]. Action: To favor the linear ( α ) product, you must accelerate the reductive elimination step before the π -allyl equilibration occurs. Using electron-withdrawing ligands (like TFP) reduces the electron density on Pd, accelerating reductive elimination. Additionally, switching to a highly polar solvent (like NMP or DMF) can bias the transition state toward direct α -coupling.

Q3: I have switched to AsPh₃, but I am still seeing significant amounts of unreacted stannane and some homocoupling. What is the "Copper Effect" and will it help?

Analysis & Solution: The "Copper Effect" refers to the massive rate acceleration observed when stoichiometric or catalytic Cu(I) salts (e.g., CuI, CuCl, or CuTC) are added to the Stille reaction[5]. Copper serves a dual mechanistic purpose:

  • In ethereal/non-polar solvents: Cu(I) acts as a scavenger for dissociated phosphine/arsine ligands, shifting the equilibrium entirely toward the reactive, coordinatively unsaturated Pd(II) species[6].

  • In polar solvents (DMF/NMP): The allylic stannane undergoes a rapid Sn-to-Cu transmetalation to form an allylic copper(I) intermediate[5]. This organocopper species transmetalates to palladium exponentially faster than the parent stannane. Action: Add 10-20 mol% of Copper(I) thiophene-2-carboxylate (CuTC) to your reaction mixture.

Mechanistic Visualization

The following diagram illustrates the causality of the troubleshooting steps above, specifically highlighting how AsPh₃ dissociation and the Copper Effect bypass the kinetic bottlenecks of the standard catalytic cycle.

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII trans-[Pd(R)(X)L2] OxAdd->PdII LigDiss Ligand Dissociation (-L) PdII->LigDiss Rate Limiting PdII_unsat [Pd(R)(X)L] Unsaturated LigDiss->PdII_unsat Fast with AsPh3 PdTrans Pd/Cu Transmetalation PdII_unsat->PdTrans CuTrans Sn/Cu Transmetalation CuTrans->PdTrans Allyl-Cu PdII_allyl cis-[Pd(R)(Allyl)L] PdTrans->PdII_allyl - Cu-X RedElim Reductive Elimination PdII_allyl->RedElim RedElim->Pd0 + L Product Coupled Product RedElim->Product Stannane Allyl-SnBu3 Stannane->CuTrans + Cu(I)

Figure 1: Stille coupling catalytic cycle showing AsPh3 dissociation and the Copper Effect.

Standard Operating Procedure: Copper-Cocatalyzed Farina Stille Coupling

This protocol utilizes a self-validating workflow. Visual cues at each step confirm the mechanistic progression, ensuring that you do not proceed with a poisoned or inactive catalyst.

Reagents:

  • Electrophile (Aryl/Vinyl Halide or Triflate): 1.0 equiv

  • Allylic Tributylstannane: 1.1 equiv

  • Pd₂(dba)₃: 2.5 mol% (5 mol% Pd)

  • AsPh₃: 10 mol% (Pd:Ligand ratio of 1:2)

  • CuTC (Copper(I) thiophene-2-carboxylate): 20 mol%

  • Solvent: Anhydrous, degassed NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • System Purging (Critical for Pd(0) stability):

    • Charge a Schlenk flask with the electrophile (if solid), Pd₂(dba)₃, AsPh₃, and CuTC.

    • Evacuate and backfill the flask with ultra-pure Argon three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) oxides.

  • Catalyst Activation (Validation Gate 1):

    • Add anhydrous, degassed NMP via syringe. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must transition from a deep purple/opaque red (characteristic of the dormant Pd-dba complex) to a clear, pale yellow-green. This color change confirms the successful displacement of dba by AsPh₃ and the generation of the active Pd(0)L₂ catalyst. If it remains purple, your ligand is oxidized or wet.

  • Transmetalation & Coupling (Validation Gate 2):

    • Add the allylic stannane (and electrophile, if liquid) dropwise via syringe.

    • Stir at 50 °C.

    • Self-Validation Check: Monitor by TLC after 2 hours. The rapid Sn-Cu transmetalation should result in the complete consumption of the electrophile without the formation of a palladium mirror (black plating on the flask). If a mirror forms, reductive elimination is too slow; consider lowering the temperature.

  • Workup & Tin Scavenging (Validation Gate 3):

    • Cool the reaction to room temperature. Dilute with diethyl ether.

    • Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes.

    • Causality & Validation: Tributyltin halides are highly toxic and notoriously difficult to separate from organic products via chromatography. The KF workup drives the formation of polymeric tributyltin fluoride ( Bu3​SnF ), which is completely insoluble in both organic and aqueous phases. You will observe a thick white precipitate forming at the biphasic interface. Filter this suspension through a pad of Celite to permanently remove the tin byproducts.

  • Isolation:

    • Separate the organic layer, wash with water (to remove NMP) and brine, dry over MgSO4​ , and concentrate for column chromatography.

References

  • Direct Stannylation and Silylation of Arylmethanols by Palladium Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of a-Farnesene Autoxidation Products and Cross-conjugated Polyenes Source: Massey University URL
  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine Source: ResearchGate URL
  • The Mechanisms of the Stille Reaction Source: University of Windsor URL
  • Mechanism of the Stille Reaction. 1.
  • New perspectives in the cross-coupling reactions of organostannanes Source: SciSpace URL

Sources

Reference Data & Comparative Studies

Validation

Comparison of tributyltin vs. trimethyltin reagents in terbinafine synthesis

A Comparative Guide to Tributyltin vs. Trimethyltin Reagents in the Stille Synthesis of Terbinafine The synthesis of the allylamine antifungal agent Terbinafine often relies on the Stille cross-coupling reaction to const...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Tributyltin vs. Trimethyltin Reagents in the Stille Synthesis of Terbinafine

The synthesis of the allylamine antifungal agent Terbinafine often relies on the Stille cross-coupling reaction to construct its critical structural motifs. Originally demonstrated by Rudisill, Castonguay, and Stille in 1988, the palladium-catalyzed coupling of a vinyl iodide with an ethynylstannane proceeds with high stereoretention and excellent yields[1]. However, for process chemists and drug development professionals, the choice of the organotin reagent—specifically between tributyltin ( Bu3​Sn ) and trimethyltin ( Me3​Sn ) derivatives—dictates not only the reaction kinetics but also the safety protocols, downstream purification, and scalability of the entire synthetic route[2].

This guide provides an objective, data-driven comparison of these two stannyl reagents, explaining the mechanistic causality behind their performance and offering self-validating experimental protocols for laboratory application.

Mechanistic Causality: The Role of the "Dummy" Ligands

In the Stille coupling catalytic cycle, the rate-determining step is typically transmetalation —the transfer of the alkynyl group from the tin center to the palladium(II) intermediate. The non-transferable alkyl groups on the tin atom (the "dummy" ligands) play a profound role in this step due to steric and electronic factors[2].

  • Trimethyltin ( Me3​Sn ): The methyl groups present minimal steric bulk. This allows the bulky palladium(II) complex to easily approach the tin center, significantly lowering the activation energy for transmetalation. Consequently, Me3​Sn reagents exhibit superior reactivity, shorter reaction times, and often higher yields in sterically hindered systems.

  • Tributyltin ( Bu3​Sn ): The butyl chains create a larger steric shield around the tin atom, which retards the transmetalation rate compared to methyl analogues. However, in the synthesis of Terbinafine, the ethynylstannane is relatively unhindered, meaning Bu3​Sn still provides excellent yields, albeit requiring slightly longer reaction times or higher temperatures.

While reactivity favors trimethyltin, the physical properties of these ligands dictate their toxicity and purification profiles. Methyl groups render the tin byproduct highly volatile and water-soluble, whereas butyl groups make the byproduct highly lipophilic, non-volatile, and notoriously difficult to separate from the desired pharmaceutical active pharmaceutical ingredient (API).

Objective Comparison & Experimental Data

The decision to use Bu3​Sn or Me3​Sn is a calculated trade-off between reactivity, toxicity, and purification difficulty. Trimethyltin chloride is highly toxic, volatile, and readily crosses the blood-brain barrier, causing severe central nervous system damage (LD50 oral rat ~12.6 mg/kg)[3]. Tributyltin chloride is significantly less acutely toxic (LD50 oral rat ~129 mg/kg) and non-volatile[4], making it the standard for pharmaceutical scale-up despite its purification challenges.

Table 1: Comparative Performance Metrics in Stille Coupling
ParameterTributyltin ( Bu3​Sn )Trimethyltin ( Me3​Sn )Causality / Impact on Workflow
Relative Reactivity ModerateHigh Me3​Sn has lower steric hindrance, accelerating transmetalation[2].
Typical Terbinafine Yield 80% – 85%85% – 92% Me3​Sn minimizes competing side reactions due to faster coupling kinetics.
Acute Toxicity (LD50 Rat) ~129 mg/kg (Oral)[4]~12.6 mg/kg (Oral)[3] Me3​Sn requires strict glovebox handling; Bu3​Sn can be handled in standard fume hoods.
Byproduct Solubility Highly lipophilicWater-soluble Bu3​Sn byproducts co-elute on silica gel; Me3​Sn byproducts wash out in aqueous extraction.
Volatility Non-volatile (bp > 170°C)Highly volatile Me3​Sn poses a severe inhalation hazard during solvent evaporation.
Industrial Scalability Preferred Rarely UsedRegulatory and safety constraints heavily restrict Me3​Sn at the pilot-plant scale.

Pathway Visualization: The Stille Catalytic Cycle

The following diagram illustrates the Stille coupling cycle for Terbinafine, highlighting where the steric bulk of the tin reagent impacts the reaction.

StilleCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Vinyl Iodide + Pd(0) -> Pd(II) Pd0->OxAdd + Vinyl Iodide TransMet Transmetalation (Rate-Limiting) Me3Sn (Fast) vs Bu3Sn (Slow) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Terbinafine Precursor Released TransMet->RedElim + Alkynyl Stannane - R3Sn-I RedElim->Pd0 Product

Caption: Stille catalytic cycle showing transmetalation, the step governed by the tin reagent's sterics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The Bu3​Sn protocol includes a specific chemical intervention (Potassium Fluoride) to solve the "sticky tin" problem, while the Me3​Sn protocol relies on aqueous partitioning.

Protocol A: Synthesis using Tributyltin (Industrial Standard)

Objective: Achieve high yield while chemically sequestering lipophilic tin byproducts.

  • Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve (E)-1-iodo-6,6-dimethyl-2-hepten-4-yne (1.0 equiv) and the corresponding alkynyl tributylstannane (1.1 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%) as a co-catalyst to accelerate transmetalation. Heat the mixture to 80°C for 12 hours.

  • Validation Check: Monitor via TLC. The disappearance of the vinyl iodide indicates complete conversion.

  • The KF Workup (Critical Step): Cool the reaction to room temperature. Add a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 45 minutes.

    • Causality: The soluble Bu3​SnI byproduct undergoes halogen exchange to form Bu3​SnF , an insoluble polymeric solid.

  • Filtration & Extraction: Filter the resulting white suspension through a pad of Celite to trap the Bu3​SnF . Extract the filtrate with diethyl ether (3x). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography. The product will elute cleanly without tin contamination.

Protocol B: Synthesis using Trimethyltin (High Reactivity / Lab Scale)

Objective: Leverage high reactivity while safely managing extreme toxicity.

  • Safety Setup: Must be performed entirely within a certified glovebox or high-velocity fume hood.

  • Reaction Setup: Dissolve the vinyl iodide (1.0 equiv) and alkynyl trimethylstannane (1.05 equiv) in anhydrous THF (0.2 M). Add Pd(PPh3​)4​ (2 mol%). Heat to 60°C for 4 hours.

    • Causality: The lower steric bulk of Me3​Sn allows for a lower catalyst loading, lower temperature, and shorter reaction time.

  • Aqueous Workup: Cool to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer extensively with water (5x).

    • Causality: The Me3​SnI byproduct is highly water-soluble and partitions almost entirely into the aqueous phase, eliminating the need for KF precipitation.

  • Waste Management: Collect all aqueous washes in a dedicated, clearly labeled "Highly Toxic Organotin Waste" container for specialized incineration.

  • Purification: Dry the organic layer over MgSO4​ , carefully concentrate under reduced pressure (vented to a scrubber), and purify via chromatography.

Conclusion

For the synthesis of Terbinafine, Tributyltin remains the reagent of choice for any scale beyond micro-discovery. While Trimethyltin offers undeniably superior kinetics and an elegant aqueous workup, its extreme neurotoxicity and volatility present an unacceptable risk profile for routine drug development. By employing the KF precipitation protocol, researchers can effectively neutralize the primary drawback of Tributyltin (purification difficulty) while maintaining a safe and scalable synthetic environment.

References

  • Rudisill, D. E., Castonguay, L. A., & Stille, J. K. (1988). Synthesis of Terbinafine. A palladium catalysed vinyl iodide-ethynylstannane coupling. Tetrahedron Letters, 29(13), 1509-1512.1

  • PubChem. (2025). Trimethyltin chloride. National Center for Biotechnology Information. 3

  • PubChem. (2025). Tributyltin chloride. National Center for Biotechnology Information. 4

  • BenchChem. (n.d.). A Comparative Guide to the Efficiency of Aryl Tin Reagents in Stille Cross-Coupling. 2

Sources

Comparative

Advanced Methodologies for the Synthesis and Isolation of Deuterated Terbinafine Metabolites: A Comparative Guide

Introduction: The Analytical Imperative for Deuteration Terbinafine is a highly effective allylamine antifungal that operates as a noncompetitive inhibitor of squalene epoxidase, fundamentally disrupting fungal ergostero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Deuteration

Terbinafine is a highly effective allylamine antifungal that operates as a noncompetitive inhibitor of squalene epoxidase, fundamentally disrupting fungal ergosterol biosynthesis[1]. Despite its clinical success, oral terbinafine therapy is associated with rare, unpredictable idiosyncratic hepatotoxicity. This toxicity is driven by extensive hepatic first-pass metabolism mediated by cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4)[2]. These enzymes process the parent drug into over 15 distinct metabolites, including N-desmethyl terbinafine, carboxybutyl terbinafine, and a highly reactive allylic aldehyde known as TBF-A (6,6-dimethyl-2-hepten-4-ynal)[3].

To accurately map these pharmacokinetic (PK) pathways, quantify tissue penetration via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), and track reactive intermediates, researchers require robust deuterated internal standards[4][5].

The Labeling Site Paradox: A critical design choice in synthesizing these standards is the position of the deuterium label. Utilizing terbinafine-d3 (where the N-methyl group is deuterated) is analytically flawed for metabolic tracking, as the label is immediately lost during the primary N-demethylation clearance step. Therefore, terbinafine-d7 (featuring a fully deuterated naphthalene ring) is the industry gold standard. It ensures the isotopic tag remains covalently intact across all downstream metabolites, allowing for the precise tracking of the reactive TBF-A intermediate[6].

MetabolicPathway TBF Terbinafine (Parent Drug) CYP Hepatic CYPs (CYP2C9, CYP3A4) TBF->CYP Hepatic Clearance Desmethyl N-desmethyl Terbinafine (Major Metabolite) CYP->Desmethyl N-demethylation Carboxy Carboxy Terbinafine (Major Metabolite) CYP->Carboxy Alkyl Oxidation TBFA TBF-A (Reactive Allylic Aldehyde) Desmethyl->TBFA N-dealkylation GSH GSH-TBF-A Conjugate (Toxicity Biomarker) TBFA->GSH + Glutathione (1,6-Michael Addition)

Metabolic pathway of terbinafine highlighting CYP-mediated N-dealkylation to the reactive TBF-A.

Comparative Analysis of Synthetic Strategies

Generating deuterated metabolites presents unique chemical challenges, particularly when dealing with unstable intermediates like TBF-A. Below is an objective comparison of the three primary methodologies utilized in modern drug development.

SyntheticWorkflows Target Target: Deuterated Terbinafine Metabolites M1 Method A: De Novo Synthesis Target->M1 M2 Method B: Biocatalysis Target->M2 M3 Method C: Late-Stage Exchange Target->M3 S1 Condensation of d7-Naphthalene with Alkyne Side Chain M1->S1 S2 Incubation of Terbinafine-d7 with Recombinant CYPs M2->S2 S3 Transition-Metal Catalyzed Isotope Exchange M3->S3 Out1 High Isotopic Purity (>99%) Specific Labeling S1->Out1 Out2 Complex Metabolite Mixture Requires LC Purification S2->Out2 Out3 Variable Purity Risk of D-Scrambling S3->Out3

Comparison of synthetic workflows for generating deuterated terbinafine metabolites.

Quantitative Method Comparison
ParameterMethod A: De Novo SynthesisMethod B: Biocatalytic GenerationMethod C: Late-Stage H/D Exchange
Primary Use Case Parent drug (TBF-d7) & stable primary metabolitesReactive/unstable metabolites (e.g., TBF-A-d7)Rapid, low-cost screening standards
Isotopic Purity >99% (No scrambling)>99% (Inherited from parent)70-90% (Prone to scrambling)
Regioselectivity Absolute (Chemically directed)High (Enzyme-directed)Poor to Moderate
Scalability Gram to Kilogram scaleMicrogram to Milligram scaleMilligram scale
Cost & Time High / WeeksModerate / DaysLow / Hours

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a built-in system of causality and validation. The following workflows are designed to ensure data integrity at every step.

Protocol 1: De Novo Synthesis of Terbinafine-d7 (Parent Standard)

Objective: Synthesize the metabolically stable terbinafine-d7 to serve as the foundational precursor for all downstream metabolite generation.

  • Reagent Selection (Causality): Begin with commercially available N-methyl-1-naphthalenemethylamine-d7. Utilizing a pre-deuterated building block rather than attempting late-stage exchange guarantees >99% isotopic purity and prevents deuterium scrambling, which is critical to avoid overlapping isotopic envelopes during MALDI-MSI analysis[5].

  • Alkylation Reaction: Dissolve N-methyl-1-naphthalenemethylamine-d7 (1.0 eq) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq) as a mild base to scavenge HCl without promoting side-chain elimination.

  • Coupling: Dropwise add 1-chloro-6,6-dimethyl-2-heptene-4-yne (1.1 eq) at 0°C. Stir at room temperature for 12 hours under an inert argon atmosphere to prevent oxidative degradation of the alkyne.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The disappearance of the amine precursor ( m/z 179) and the appearance of the terbinafine-d7 product peak ( m/z 299) confirms successful coupling.

  • Purification: Extract with ethyl acetate, wash with brine to remove DMF, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

  • Final Validation: Confirm structure via 1 H-NMR. The spectrum must show the complete absence of aromatic protons (due to d7 labeling on the naphthalene ring) while retaining the distinct aliphatic side-chain multiplets.

Protocol 2: Biocatalytic Generation & Trapping of the Reactive TBF-A-d7 Metabolite

Objective: Generate and isolate the highly reactive, hepatotoxic TBF-A-d7 metabolite.

  • Enzyme Selection (Causality): Incubate the synthesized Terbinafine-d7 (from Protocol 1) with recombinant human CYP2C9 and CYP3A4. We select recombinant enzymes over Human Liver Microsomes (HLMs) to drastically reduce background protein matrix interference, simplifying downstream LC-MS/MS purification[2].

  • In Situ Trapping (Causality): TBF-A is an allylic aldehyde that degrades too rapidly for standard column chromatography isolation. To capture it, introduce a 10-fold molar excess of Glutathione (GSH) directly into the incubation buffer (0.1 M potassium phosphate, pH 7.4) prior to initiating the reaction with NADPH. The GSH acts as a nucleophile, trapping the electrophilic TBF-A-d7 in situ via a reversible 1,6-Michael addition to form a stable conjugate[6].

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile, which precipitates the recombinant proteins while keeping the polar GSH-conjugate in solution.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to pellet the proteins. Extract the supernatant.

  • Self-Validation (Analytical Confirmation): Analyze the supernatant via LC-MS/MS in positive ion mode. The successful trapping of TBF-A-d7 is validated by identifying the parent mass of the GSH-TBF-A-d7 adduct. Crucially, trigger a product ion scan (MS2); the conjugate must exhibit a characteristic neutral loss of 129 Da (cleavage of the γ -glutamyl moiety of GSH), definitively confirming the structural identity of the trapped reactive metabolite[6].

References

  • "center for drug evaluation and - accessdata.fda.gov", FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzdwPRiPRF1vf14Zq8kTFlmX-4Rm8TGDmWm_b54gSEHBecBYO57ySM3a_gGrQrCezKZM0sZp8lQF9GLoe_hoXp36UnC43fUXeQTwjt8ppPJjK4Cm45WhA0WsHzuZEZ01LJCiqWMGnNIihStSCdjaHhbdxoxov1dH1enpV_V-3hpAcX3EtL9af]
  • "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiFgyovICTpsKHTVcpTt5L3hkHl4YYYHVvwUsghfBc4VEvoDZT4P6KF2haWybqlu6URdwYPR2RPKOJ9BoDVky2iky1jqphdGPn1HWa7zJTNc-ey8Q31KYujBDGSSx7UjvUZVFGf4q8Ai8XBjU=]
  • "Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4wkXtosB_D92uB_fbX2mHRUJd_irtwN2uHNoSwKkJc6EyD4aActOzFOQNNavwXEQ8KW6SNpCh7Y6GJenLsBIYJc1R8tsGRnRPqa6rdweFkdSlTytERHTmOobUw5QYqonv40QFOqocuOJ3Rn8zgUiVgGPi_se1kEOWpOrxQPP51BoD_qTbXX_EnvuYEQMswiCgwtPOaAkgdPXntMI-0pSoQvL_-IS0PEKIBD6gv1YfyCm5Kh1siiNv-qg3lGk8mmz7tGgLn7H-DbRCkImajJephvodd4=]
  • "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects", PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOOvO4nHPdh_nE1fs9qJKYWLPVUhwz47cJweJmTuH_xKRrX4sUmr2FC-ZAh4Sop3s5lHNHda_pf1IWxZe87DkccWlO6fmTo7qG98YVKl7TpURlj7d6yYj3YuVORagChKPbZkk=]
  • "A Quantitative MALDI-MSI Study of the Movement of Molecules in Biological Systems", Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt1yPddDOt6ZMuOjdQQYxcnSUlFbFpcDG-9deZwaOzHiryg27Ei36cJn4o3j7WC2XkErZVP4z-VhTLd06_GSqKCiGDNkyTSW0yG5GThRH5lg6Fg1NfZ5a4XJmEHqme-t-CyABcSPW3QE5HnVgqAEqfJNxacdbFLPJZVad0SCvhl_eOWKsajIPvbg==]
  • "Role of MALDI-MSI in combination with 3D tissue models for early stage efficacy and safety testing of drugs and toxicants", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibTomt9zJO2TsJgFZCb-koJXXVRAoPGnEvB44w4Rto9LXVmt2doA-SMdElQ_GJriyv7ANndIOEb0AiQ8D8yDmUiYSF6E9ciCLgT7LZQ-NMsxHzk1Kb5uaf-lrrJR9yuwr8z1KS9ojMu3K0yY=]

Sources

Validation

Analytical Validation and Performance Comparison of High-Purity N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine

Executive Summary N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a highly specialized, deuterated organotin precursor. Featuring a naphthalene-methylamine-allyl scaffold (characteristic of squalene epoxidas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is a highly specialized, deuterated organotin precursor. Featuring a naphthalene-methylamine-allyl scaffold (characteristic of squalene epoxidase inhibitors like terbinafine), this compound is engineered for late-stage functionalization. The incorporation of seven deuterium atoms (d7) on the naphthalene ring provides kinetic isotope effects critical for Drug Metabolism and Pharmacokinetics (DMPK) studies, while the tributylstannyl moiety serves as an ideal leaving group for electrophilic radiohalogenation (e.g., 125 I, 131 I) or palladium-catalyzed Stille cross-coupling.

Validating the purity of this compound is notoriously challenging. Organotin compounds are prone to protiodestannylation (loss of the tin group), oxidation, and isotopic scrambling. Furthermore, standard UV-Vis detectors often fail to accurately quantify organotin impurities due to poor chromophoric response. This guide provides a comprehensive, self-validating analytical framework to assess the purity of this precursor and objectively compares the performance of High-Purity Analytical Grade against Standard Synthetic Grade alternatives.

Comparative Purity Benchmarks

The presence of trace impurities—specifically di-butyltin halides, destannylated protio-compounds, or d6-isotopologues—can catastrophically impact downstream radiochemical yields and specific activity. Table 1 summarizes the critical performance metrics between a rigorously validated High-Purity grade and a Standard Synthetic grade.

Table 1: Performance and Purity Comparison

ParameterHigh-Purity Analytical GradeStandard Synthetic GradeImpact on Downstream Application
Overall Organic Purity (LC-MS) > 98.0%~ 90.0%Low purity introduces competing substrates during radiolabeling, drastically reducing specific activity.
Isotopic Purity (d7 incorporation) > 99.0%< 95.0% (contains d6/d5)Isotopic impurities confound DMPK mass spectrometry data, masking true metabolic clearance rates.
119 Sn NMR Profile Single sharp peak (~ -45 ppm)Multiple peaks (-40 to +100 ppm)Secondary peaks indicate toxic di/tri-butyltin halides, which poison Pd-catalysts in Stille couplings[1].
Radiochemical Yield (RCY) > 95% (Halodestannylation)< 70%High purity ensures rapid, quantitative electrophilic substitution without consuming excess oxidant.

Analytical Validation Workflows

To establish a self-validating system, researchers must rely on orthogonal analytical techniques. The following protocols explain not just how to perform the analysis, but the causality behind the instrumental parameters.

Protocol 1: Isotopic & Structural Purity via LC-MS/MS

Causality: Standard HPLC-UV is insufficient because the tributylstannyl group lacks a strong chromophore, and UV cannot distinguish between d7 and d6 isotopologues. LC-MS/MS provides exact mass capabilities to quantify isotopic enrichment while utilizing weak acid modifiers to prevent the organotin from irreversibly binding to residual silanols on the silica column[2].

Step-by-Step Methodology:

  • System Suitability: Prepare a mobile phase of Water (A) and Acetonitrile (B), both buffered with 0.1% formic acid and 2 mM ammonium formate. Reasoning: The formate buffer suppresses the ionization of the silica stationary phase, preventing peak tailing of the organotin cation.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 50% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI+): Operate the MS in positive Electrospray Ionization mode.

  • Data Analysis (Self-Validation): Extract the ion chromatograms for the exact mass of the d7-compound. Calculate the isotopic purity by integrating the M+ (d7) peak area relative to the M-1 (d6) and M-2 (d5) peak areas. A pure sample must exhibit >99% d7 enrichment.

Protocol 2: Organotin Integrity via 119 Sn NMR Spectroscopy

Causality: 1 H NMR is heavily convoluted by the 27 protons of the tributylstannyl group, making it difficult to spot structurally similar tin impurities. 119 Sn NMR provides a direct, uncluttered window into the coordination environment of the tin atom. The chemical shift ( δ ) of 119 Sn is highly sensitive to its coordination number; a pure 4-coordinate tetraorganotin species will appear between -40 and -60 ppm, whereas degraded 5-coordinate or halogenated tin species shift significantly downfield or upfield[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous Benzene-d6 or CDCl 3​ . Reasoning: Anhydrous solvents prevent moisture-induced coordination to the tin center, which would artificially shift the NMR signal.

  • Instrument Tuning: Tune the NMR probe to the 119 Sn resonance frequency (e.g., 149 MHz on a 400 MHz spectrometer).

  • Reference Standard: Use tetramethyltin (Me 4​ Sn) as an external reference ( δ = 0.0 ppm).

  • Acquisition: Acquire the spectrum with inverse-gated 1 H decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate integration if multiple tin species are present.

  • Data Analysis: A validated, high-purity product will yield a single, sharp singlet at approximately -45 ppm. The presence of peaks near +100 ppm indicates degradation to tributyltin chloride/hydroxide, requiring immediate repurification (e.g., via aqueous KF wash and silica gel chromatography)[3].

Workflow Visualization

The logical relationship between these orthogonal testing methods and the subsequent decision matrix is mapped below.

G Start N-(E)-3-Tributylstannylallyl- 1-naphthalene-d7-methylamine LCMS LC-MS/MS Analysis (Isotopic & Organic Purity) Start->LCMS NMR Multinuclear NMR (1H, 13C, 2H, 119Sn) Start->NMR Isotope Determine d7/d6 ratio (Target >99%) LCMS->Isotope Coord 119Sn Chemical Shift (Target: ~ -40 to -60 ppm) NMR->Coord Decision Purity > 98%? Isotopic > 99%? Isotope->Decision Coord->Decision Pass Approved for Radiolabeling Decision->Pass Yes Fail Repurify (KF Wash / Silica Gel) Decision->Fail No

Caption: Workflow for the analytical validation of deuterated organotin precursors.

Downstream Performance: Radioiodination Efficiency

The ultimate test of N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine is its performance in synthesizing radiotracers. The standard reaction is an electrophilic halodestannylation using Sodium Iodide ( 125 I) and an oxidant like Chloramine-T.

The Causality of Purity in Radiochemistry: In a standard radiolabeling setup, the precursor is used in vast excess relative to the radioisotope (often nanomolar amounts of 125 I). If the precursor contains destannylated impurities (where the SnBu 3​ is replaced by a proton), these impurities will compete for the electrophilic iodine, drastically lowering the specific activity of the final radiotracer. High-purity precursors ensure that the electrophilic substitution occurs exclusively at the intended vinyl carbon, yielding >95% Radiochemical Yield (RCY) in under 10 minutes at room temperature.

G Precursor Organotin Precursor (d7-Naphthalene-SnBu3) Intermediate Electrophilic Substitution Precursor->Intermediate Reagent Radioiodine (125I) + Oxidant (Chloramine-T) Reagent->Intermediate Product Radiotracer (d7-Naphthalene-125I) Intermediate->Product High Yield (>95%) Byproduct Bu3Sn-Cl (Removed via SPE) Intermediate->Byproduct Cleavage

Caption: Electrophilic halodestannylation pathway for synthesizing the radiotracer.

Conclusion

For advanced DMPK studies and radiotracer development, the purity of the precursor dictates the success of the entire project. Validating N-(E)-3-Tributylstannylallyl-1-naphthalene-d7-methylamine requires moving beyond standard HPLC-UV to utilize LC-MS/MS for isotopic fidelity and 119 Sn NMR for organometallic integrity. By enforcing these rigorous, self-validating protocols, researchers can guarantee the synthesis of high-specific-activity radioligands free from toxic tin-halide carryover.

References

  • Sair, U., & Thakur, A. (2022). "119Sn NMR spectral data of organotin(IV) complexes – A review." Materials Today: Proceedings, 50(7), 1862-1866.

  • Ma, Y., Chen, M., Mou, R., & Cao, Z. (2019). "Simultaneous determination of three organotin pesticides in fruits and vegetables by high‐performance liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 33(10), 913-920.

  • BenchChem Technical Support. (2025). "Removal of Tin Residues from Reaction Products." BenchChem.

Sources

Comparative

A Comprehensive Guide to Allylic Stannane Reagents: Reactivity, Selection, and Experimental Protocols

For drug development professionals and synthetic chemists, selecting the correct allylic stannane and corresponding Lewis acid is critical. This guide objectively compares the reactivity profiles of different allylic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the correct allylic stannane and corresponding Lewis acid is critical. This guide objectively compares the reactivity profiles of different allylic stannanes, dissects the causality behind experimental parameters, and provides a self-validating protocol for asymmetric synthesis.

Structural Influence on Reactivity: Ligands and Substituents

The reactivity and practical utility of an allylic stannane are primarily dictated by two structural factors: the spectator ligands on the tin atom and the substitution pattern on the allyl moiety.

Tributylstannanes vs. Triphenylstannanes
  • Allyltributylstannane: The industry standard. The electron-donating nature of the three butyl groups increases the electron density on the tin atom, polarizing the C–Sn bond and making the allyl group highly nucleophilic. However, tributylstannanes are high-boiling liquids that generate toxic, non-polar byproducts (e.g., Bu3​SnCl ) which streak on silica gel, making purification notoriously difficult.

  • Allyltriphenylstannane: A robust alternative. The electron-withdrawing phenyl rings slightly attenuate the nucleophilicity of the reagent, requiring stronger Lewis acid activation. The major advantage is practical: triphenylstannanes are crystalline solids, and their byproducts (e.g., Ph3​SnCl ) can be easily removed via precipitation or standard column chromatography, a critical requirement in late-stage pharmaceutical synthesis.

γ -Substitution: Crotyl and Cinnamyl Stannanes

When the allyl moiety is substituted at the γ -position (e.g., crotyltributylstannane), the reaction generates two contiguous stereocenters, introducing the challenge of diastereoselectivity. The stereochemical outcome is heavily dependent on the Lewis acid used, as it dictates whether the reaction proceeds via an open or cyclic transition state [2].

Table 1: Reactivity and Properties Comparison
ReagentPhysical StateRelative ReactivityByproduct ToxicityPurification DifficultyPrimary Use Case
Allyltributylstannane LiquidHighHighHigh (Streaking)General allylation, high-throughput screening
Allyltriphenylstannane SolidModerateModerateLow (Precipitation)Late-stage API synthesis, scale-up
Crotyltributylstannane LiquidHighHighHighDiastereoselective synthesis of methyl-bearing stereocenters
Methallyltributylstannane LiquidVery HighHighHighConstruction of quaternary carbon centers

Lewis Acid Activation and Mechanistic Pathways

Because allylic stannanes are stable at room temperature, they require a Lewis acid to activate the electrophile. The choice of Lewis acid directly controls the transition state geometry.

  • BF3​⋅OEt2​ (Monodentate): Promotes an open antiperiplanar transition state. When reacting with crotylstannanes, this pathway predominantly yields syn-homoallylic alcohols, irrespective of the initial E/Z geometry of the stannane.

  • TiCl4​ and SnCl4​ (Bidentate/Chelating): If the substrate contains an α

    • or β -heteroatom (e.g., α -benzyloxy aldehydes), these metals form rigid, bidentate chelates. This forces the reaction through a cyclic transition state, reversing the selectivity to favor anti-products.
  • SnCl2​ / InCl3​ (Transmetalation): Instead of merely activating the carbonyl, these reagents undergo transmetalation with the allylic stannane to form highly reactive, transient allyltin(II) or allylindium species. This is particularly useful for overcoming the low reactivity of ketones compared to aldehydes [2].

Mechanism A Carbonyl Substrate C Activated Electrophile (Oxonium Ion) A->C B Lewis Acid (e.g., TiCl4) B->C Coordination E Open Antiperiplanar Transition State C->E D Allylic Stannane (Nucleophile) D->E Nucleophilic Attack F Homoallylic Alcohol E->F Hydrolysis G Trialkyltin Halide Byproduct E->G Elimination

Mechanistic pathway of Lewis acid-mediated allylic stannane addition to carbonyls.

Table 2: Influence of Lewis Acid on Diastereoselectivity (Crotylation)
Lewis Acid SystemActivation ModeTransition StateMajor DiastereomerTypical Yield
BF3​⋅OEt2​ MonodentateOpen AntiperiplanarSyn>80%
TiCl4​ ChelatingCyclic (Chelation-controlled)Anti>85%
SnCl2​ + Bu3​SnCrotyl TransmetalationCyclic (Tin(II) intermediate)Anti~82%

Self-Validating Experimental Protocol: Asymmetric Keck Allylation

The following protocol details the highly enantioselective addition of allyltributylstannane to benzyloxyacetaldehyde, utilizing a chiral titanium-BINOLate catalyst. This methodology is adapted from the validated Organic Syntheses procedure [3].

Causality & Experimental Design
  • Why 4Å Molecular Sieves? The chiral catalyst, Ti(O-iPr)4​ , is highly sensitive to moisture. Trace water causes rapid hydrolysis to unreactive titanium dioxide, destroying the chiral environment. The sieves ensure a strictly anhydrous system.

  • Why Reflux the Catalyst Mixture? The reaction between (S)-BINOL and Ti(O-iPr)4​ requires thermal energy to drive the ligand exchange, displacing isopropanol and forming the active, rigid chiral complex.

  • Why Incubate without Stirring? At −20∘C , the reaction is diffusion-controlled. Continuous magnetic stirring over 60 hours can introduce localized frictional heat or micro-abrasions to the sieves, potentially releasing trapped moisture and degrading enantioselectivity.

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried 250-mL flask under argon, suspend (S)-(-)-BINOL (1.14 g, 4.0 mmol) in anhydrous CH2​Cl2​ (40 mL). Add 16.0 g of activated, powdered 4Å molecular sieves.

  • Titanium Addition: Inject a 1 M solution of Ti(O-iPr)4​ in CH2​Cl2​ (4.0 mL, 4.0 mmol) at ambient temperature.

  • Ligand Exchange (Reflux): Heat the resulting orange-red suspension to reflux for exactly 1 hour. This self-validates the formation of the active catalyst (the color deepens to red-brown).

  • Substrate Addition: Cool the mixture to room temperature. Inject a solution of benzyloxyacetaldehyde (6.0 g, 40 mmol) in CH2​Cl2​ (6 mL). Stir for 5 minutes.

  • Nucleophile Addition: Cool the flask to −78∘C . Slowly inject allyltributylstannane (15.9 g, 48 mmol).

  • Incubation: Transfer the flask to a −20∘C freezer and allow it to stand without stirring for 60 hours. TLC validation (Hexane:Ethyl Acetate) should show near-complete consumption of the aldehyde.

  • Quench & Purification: Quench the cold reaction with saturated aqueous NaHCO3​ (50 mL). Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (eluting first with hexanes to remove the non-polar Bu3​SnCl byproduct, then 9:1 hexane:acetone) to isolate (S)-1-(phenylmethoxy)-4-penten-2-ol.

Protocol S1 Catalyst Prep BINOL + Ti(OiPr)4 S2 Reflux (1h) Ligand Exchange S1->S2 S3 Aldehyde Addition at Room Temp S2->S3 S4 Stannane Addition at -78°C S3->S4 S5 Incubation -20°C for 60h S4->S5 S6 Quench & Purify NaHCO3 / Column S5->S6

Step-by-step workflow for the catalytic asymmetric Keck allylation reaction.

References

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones Source: Chemical Reviews - ACS Publications URL:[Link]

  • Diastereoselective Addition of γ -Substituted Allylic Nucleophiles to Ketones: Highly Stereoselective Synthesis of Tertiary Homoallylic Alcohols Using an Allylic Tributylstannane/Stannous Chloride System Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • CATALYTIC ASYMMETRIC ALLYLATION REACTIONS: (S)-1-(PHENYLMETHOXY)-4-PENTEN-2-OL Source: Organic Syntheses URL:[Link]

Sources

Validation

A Comparative Review of Synthetic Routes to Terbinafine and Its Analogs: From Benchtop to Industrial Production

Abstract Terbinafine, a cornerstone of allylamine antifungal therapy, has a rich history of synthetic exploration driven by the dual needs of industrial efficiency and the quest for novel analogs with improved pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Terbinafine, a cornerstone of allylamine antifungal therapy, has a rich history of synthetic exploration driven by the dual needs of industrial efficiency and the quest for novel analogs with improved pharmacological profiles. This in-depth technical guide provides a comparative analysis of the key synthetic strategies for terbinafine, tracing the evolution from early, less efficient routes to modern, stereoselective, and scalable processes. Furthermore, we will explore the synthetic diversification that has led to a wide array of terbinafine analogs, offering insights into the structure-activity relationships that govern its antifungal efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and process development.

Introduction: The Significance of Terbinafine

Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, is a potent antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This mechanism of action leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, ultimately resulting in cell death.[1] Its broad-spectrum activity, particularly against dermatophytes, has established it as a critical therapeutic agent for various skin and nail infections.[2][3] The commercial success of terbinafine has spurred significant research into its synthesis, focusing on cost-effectiveness, stereoselectivity, and the generation of novel analogs.

Evolution of Terbinafine Synthesis: A Tale of Two Strategies

The synthetic approaches to terbinafine can be broadly categorized into two main strategies, each with distinct advantages and disadvantages, particularly concerning industrial applicability.

The "Convergent" Acrolein-Based Route: The Original Laboratory Approach

The initial laboratory-scale synthesis of terbinafine, as described in early patents, follows a convergent approach.[4][5] This route involves the preparation of two key fragments that are later coupled.

A pivotal step in this synthesis is the reaction of the lithium salt of tert-butylacetylene with acrolein to form an allylic alcohol intermediate. This is followed by an allylic bromination/rearrangement to yield (E/Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne. The final step is the condensation of this bromo-intermediate with N-methyl-1-naphthalenemethylamine to produce a mixture of (E)- and (Z)-terbinafine.[4][5]

Key Challenges of the Acrolein Route:

  • Toxicity of Reagents: The use of acrolein, a highly toxic and volatile substance, poses significant safety and handling challenges, especially on an industrial scale.[4][6]

  • Lack of Stereoselectivity: The allylic bromination step typically results in a mixture of the desired (E)-isomer and the undesired (Z)-isomer.[4] This necessitates a challenging separation, often through crystallization of the hydrochloride salt, which significantly reduces the overall process yield.[4][5]

  • Use of Hazardous Reagents: The initial step often employs pyrophoric organolithium reagents like n-butyllithium, which require stringent handling precautions.[7][8]

To circumvent the issue of stereoselectivity, a modified approach has been reported that focuses on the stereoselective synthesis of the (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne intermediate, thus avoiding the formation of the isomeric mixture in the final product.[6]

The "Linear" Heck-Type Coupling Strategy: An Industrially Viable Alternative

To address the shortcomings of the original route, more efficient and industrially scalable syntheses have been developed. The most prominent of these is a linear approach that utilizes a metal-catalyzed cross-coupling reaction as the key step.[4]

This strategy typically begins with the alkylation of N-methyl-1-naphthalenemethylamine with an excess of 1,3-dichloropropene to furnish N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethylamine.[4] This intermediate is then subjected to a "Heck-type" or Sonogashira coupling reaction with tert-butylacetylene in the presence of a palladium or copper catalyst to yield terbinafine.[4] Recent advancements have introduced the use of more economical nickel(II) salts or recyclable heterogeneous palladium on carbon (Pd/C) catalysts for this coupling step, further enhancing the industrial feasibility of this route.[4][9]

Advantages of the Heck-Type Coupling Strategy:

  • Improved Safety Profile: This route avoids the use of highly toxic acrolein.

  • Stereocontrol: The use of the (E)-isomer of 1,3-dichloropropene allows for better control over the stereochemistry of the final product, minimizing the formation of the (Z)-isomer.

  • Process Efficiency: The use of commercially available starting materials and a more streamlined process contributes to higher overall yields and easier scale-up.[4]

The following diagram illustrates the two major synthetic pathways to terbinafine:

Terbinafine_Synthesis cluster_0 Acrolein-Based Route (Convergent) cluster_1 Heck-Type Coupling Route (Linear) tert-butylacetylene_A tert-butylacetylene intermediate_A1 (E/Z)-1-bromo-6,6-dimethyl- 2-hepten-4-yne tert-butylacetylene_A->intermediate_A1 1. n-BuLi 2. Acrolein 3. Allylic Bromination acrolein Acrolein acrolein->intermediate_A1 Terbinafine_A Terbinafine (E/Z mixture) intermediate_A1->Terbinafine_A N-methyl-1-naphthalenemethylamine_A N-methyl-1- naphthalenemethylamine N-methyl-1-naphthalenemethylamine_A->Terbinafine_A Condensation N-methyl-1-naphthalenemethylamine_B N-methyl-1- naphthalenemethylamine intermediate_B1 N-(3-chloro-2-propenyl)-N-methyl- 1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine_B->intermediate_B1 Alkylation 1,3-dichloropropene 1,3-dichloropropene 1,3-dichloropropene->intermediate_B1 Terbinafine_B Terbinafine ((E)-isomer) intermediate_B1->Terbinafine_B Heck/Sonogashira Coupling (Pd, Cu, or Ni catalyst) tert-butylacetylene_B tert-butylacetylene tert-butylacetylene_B->Terbinafine_B

Caption: Comparison of the Acrolein-Based and Heck-Type Coupling Routes to Terbinafine.

Synthesis of Terbinafine Analogs: Exploring Structure-Activity Relationships

The core structure of terbinafine has served as a scaffold for the development of numerous analogs aimed at enhancing antifungal potency, broadening the spectrum of activity, or improving pharmacokinetic properties. The synthetic strategies for these analogs often leverage intermediates from the established terbinafine syntheses.

Modifications of the Spacer and Central Amine

A common approach to analog synthesis involves altering the linker between the naphthalene moiety and the tert-butylacetylene side chain.[10] For instance, the central tertiary amine has been replaced with an ether linkage (-O-). This is typically achieved by condensing 1-chloromethylnaphthalene with various substituted aryl alcohols.[11] Studies have shown that while the central amino group is not essential for antifungal activity, its replacement can modulate the potency and spectrum of the resulting compounds.[12][13]

Substitution on the Naphthalene and tert-Butyl Groups

Another avenue of exploration is the introduction of substituents on the naphthalene ring or the tert-butyl group. For example, polar substituents have been introduced at the tert-butyl residue of the side chain in analogs lacking the central amino group.[12][13] These modifications have revealed that the polarity of the introduced functional groups can correlate with antifungal potency.[13] Furthermore, chiral derivatives have been synthesized with additional substituents on the carbon atom connected to the central nitrogen, demonstrating that both the steric bulk and electronic nature of these substituents significantly influence antifungal activity.[2]

The general synthetic workflow for creating a library of terbinafine analogs is depicted below:

Terbinafine_Analog_Synthesis Naphthyl_Intermediate Naphthyl Intermediate (e.g., 1-chloromethylnaphthalene) Analog_Library Terbinafine Analog Library Naphthyl_Intermediate->Analog_Library Condensation/Coupling Linker_Amine Linker/Amine Moiety (Varied Structures) Linker_Amine->Analog_Library Side_Chain Side-Chain Moiety (e.g., substituted tert-butylacetylene) Side_Chain->Analog_Library

Caption: General Strategy for the Synthesis of Terbinafine Analogs.

Comparative Data and Experimental Protocols

For a direct comparison of the different synthetic approaches, the following table summarizes key performance indicators.

Synthetic RouteKey ReagentsStereoselectivityScalabilityKey AdvantagesKey Disadvantages
Acrolein-Based n-BuLi, Acrolein, PBr₃Low (E/Z mixture)PoorConvergent approachUse of toxic/hazardous reagents, poor stereocontrol, low yield after separation
Heck-Type Coupling 1,3-dichloropropene, Pd/Cu/Ni catalystHigh (with pure E-isomer of starting material)GoodIndustrially viable, safer reagents, good stereocontrolCatalyst cost and removal can be a concern
Detailed Experimental Protocol: Heck-Type Coupling Synthesis of Terbinafine

The following protocol is a representative example of the industrially preferred Heck-type coupling route.

Step 1: Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethylamine [4]

  • To a stirred solution of N-methyl-1-naphthalenemethylamine in an appropriate solvent (e.g., toluene), add a base (e.g., sodium carbonate) and an excess of (E)-1,3-dichloropropene.

  • Heat the reaction mixture and monitor for the completion of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove the base and excess reagents.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.

Step 2: Palladium-Catalyzed Coupling to form Terbinafine [4][9]

  • In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethylamine intermediate and tert-butylacetylene in a suitable solvent (e.g., dimethylformamide or toluene).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate).

  • Heat the reaction mixture and stir until the starting material is consumed, as monitored by chromatography.

  • After completion, cool the reaction mixture and filter to remove the catalyst (if heterogeneous).

  • Perform an aqueous work-up, extract the product with a suitable organic solvent, and wash the combined organic layers.

  • Dry the organic phase and concentrate under reduced pressure to obtain crude terbinafine base.

Step 3: Formation and Purification of Terbinafine Hydrochloride [4]

  • Dissolve the crude terbinafine base in a suitable solvent (e.g., acetone or isopropanol).

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.

  • The terbinafine hydrochloride salt will precipitate out of the solution.

  • Cool the suspension to maximize precipitation, then collect the solid by filtration.

  • Wash the filter cake with a cold solvent and dry under vacuum to obtain pure terbinafine hydrochloride.

Conclusion and Future Perspectives

The synthetic journey of terbinafine from its initial discovery to its large-scale industrial production showcases the power of process chemistry in overcoming significant challenges related to safety, stereoselectivity, and cost-effectiveness. The shift from the acrolein-based route to the more elegant and efficient Heck-type coupling strategy represents a significant advancement in the manufacturing of this important antifungal agent.

The exploration of terbinafine analogs continues to be a fertile ground for research, with the potential to yield new compounds with improved properties. Future work in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the application of novel catalytic systems. The rich body of knowledge surrounding terbinafine synthesis provides a solid foundation for the discovery and development of the next generation of allylamine antifungals.

References

  • Synthesis And Antifungal Activity Of Terbinafine Analogues. (URL: [Link])

  • Stütz, A., & Nussbaumer, P. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry, 38(9), 1596–1603. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. PubMed. (URL: [Link])

  • Synthesis and antifungal activity of terbinafine analogues | Request PDF. ResearchGate. (URL: [Link])

  • Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 32-45. (URL: [Link])

  • Process for the synthesis of terbinafine and derivatives thereof.
  • Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. (URL: [Link])

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241. (URL: [Link])

  • Al-Mohammedi, A. A., Al-Musawi, S., & Al-Khafaji, K. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1205. (URL: [Link])

  • Process for preparing terbinafine.
  • Gerpe, A., Álvarez, G., Benítez, D., Boiani, L., Quiroga, M., Hernández, P., ... & Cerecetto, H. (2009). Chiral derivatives of Butenafine and Terbinafine: synthesis and antifungal activity. Tetrahedron, 65(47), 9807-9813. (URL: [Link])

  • A process for the synthesis of terbinafine and derivatives thereof.
  • Satteyyanaidu, V., Reddy, P. N., Gajula, S., Poojitha, U., Nalla, G., & Reddy, B. V. S. (2025). An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent. Letters in Organic Chemistry, 22(7), 561-566. (URL: [Link])

  • A process for the synthesis of terbinafine and derivatives thereof.
  • Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. (URL: [Link])

  • An improved process for the preparation of terbinafine hydrochloride.
  • Terbinafine; an Antimycotic Agent. International Journal of Pharmaceutical Research and Applications. (URL: [Link])

Sources

Comparative

Comparative stability studies of deuterated and non-deuterated organotin reagents

Comparative Stability and Kinetic Isotope Effects of Deuterated vs. Non-Deuterated Organotin Reagents Introduction Organotin reagents, such as tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH), are ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability and Kinetic Isotope Effects of Deuterated vs. Non-Deuterated Organotin Reagents

Introduction Organotin reagents, such as tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH), are ubiquitous in radical-mediated reductions, dehalogenations, and cross-coupling reactions. However, their inherent thermodynamic instability—often leading to auto-oxidation or the formation of distannanes (e.g., hexabutylditin)—poses significant challenges in both synthetic chemistry and environmental analysis. The strategic substitution of the stannic hydrogen with deuterium (e.g., Bu₃SnD) introduces a primary Kinetic Isotope Effect (KIE) that fundamentally alters the reagent's stability profile.

This guide provides an objective, data-driven comparison of deuterated and non-deuterated organotin reagents, detailing the causality behind their differential stability, experimental validation protocols, and quantitative performance metrics.

Mechanistic Causality: The Zero-Point Energy Advantage The enhanced stability of deuterated organotins is rooted in quantum mechanics. Deuterium has twice the atomic mass of protium, which lowers the zero-point energy (ZPE) of the Sn–D bond compared to the Sn–H bond. Because the Sn–D bond sits lower in the potential energy well, more energy (Bond Dissociation Enthalpy, BDE) is required to achieve homolytic cleavage.

This thermodynamic stabilization manifests as:

  • Reduced Auto-Degradation : Slower dimerization into distannanes under ambient light or thermal stress.

  • Attenuated Radical Propagation : A measurable primary KIE during radical abstraction events, providing precise control in complex synthetic cascades. Studies on the reaction kinetics of Ph₃SnH versus Ph₃SnD exhibit a normal kinetic isotope effect (kH/kD = 1.12 ± 0.04) during radical interactions 1.

Workflow: Comparative Stability Assessment To rigorously validate the stability differences, the following workflow outlines the analytical pathways for evaluating thermal degradation and radical initiation kinetics.

OrganotinWorkflow Start Organotin Reagents (Bu3SnH vs Bu3SnD) Thermal Thermal Stability Assay (100°C, Inert vs O2) Start->Thermal Thermolysis Kinetic Kinetic Isotope Effect (KIE) Radical Reduction Start->Kinetic Radical Initiation NMR 1H/119Sn NMR Monitoring (Degradation Tracking) Thermal->NMR Time-course GCMS GC-MS/MS Analysis (Isotopic Fractionation) Kinetic->GCMS Product Ratio Data Comparative Stability Profile (BDE, Half-life, KIE) NMR->Data GCMS->Data

Caption: Analytical workflow for comparing the thermal and kinetic stability of organotin reagents.

Experimental Protocol: Self-Validating Stability Assays To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the comparative stability of Bu₃SnH and Bu₃SnD.

Protocol 1: NMR-Monitored Thermal Degradation Objective : Quantify the rate of distannane formation (Bu₃Sn-SnBu₃) as a function of thermal stress.

  • Sample Preparation : In an argon-filled glovebox, prepare equimolar solutions (0.5 M) of Bu₃SnH and Bu₃SnD 2 in anhydrous, degassed toluene-d8.

  • Internal Standard : Add 0.05 M of tetramethylsilane (TMS) as an internal reference to ensure quantitative accuracy.

  • Thermal Stress : Seal the samples in heavy-wall NMR tubes and incubate at 80°C in a thermostatic oil bath.

  • Data Acquisition : Acquire ¹¹⁹Sn NMR spectra at t = 0, 1, 2, 4, 8, and 24 hours.

    • Causality Check: The disappearance of the hydride/deuteride signal (approx. -90 ppm for Bu₃SnH) and the appearance of the distannane signal (approx. -83 ppm) directly correlates with reagent degradation. By tracking both simultaneously, the system self-validates that signal loss is due to dimerization, not solvent evaporation.

  • Validation : Plot ln([Sn-H]/[Sn-H]₀) vs. time to determine the first-order degradation rate constant (k_deg).

Protocol 2: Competitive Radical Reduction (KIE Determination) Objective : Measure the kinetic isotope effect to validate the increased Sn-D bond stability during radical propagation.

  • Reaction Setup : Combine 1.0 mmol of 1-bromoadamantane with a stoichiometric mixture of Bu₃SnH (0.5 mmol) and Bu₃SnD (0.5 mmol) in 5 mL of benzene.

  • Initiation : Add 5 mol% of AIBN (azobisisobutyronitrile) and heat to 80°C for 2 hours.

  • Quenching & Analysis : Cool the reaction to 0°C and analyze the crude mixture via GC-MS.

  • Calculation : Determine the ratio of adamantane to adamantane-d1.

    • Causality Check: The ratio directly reflects the primary KIE (kH/kD), confirming the kinetic stability of the deuterated reagent against homolytic cleavage. Photolytic degradation studies of organotins also confirm that Rayleigh-type isotopic fractionation is governed by a kinetic isotope effect 3.

Quantitative Data: Performance Comparison The following table synthesizes the thermodynamic and kinetic parameters, demonstrating the superior stability of deuterated organotins.

ParameterTributyltin Hydride (Bu₃SnH)Tributyltin Deuteride (Bu₃SnD)Causality / Significance
Bond Dissociation Enthalpy (BDE) ~74 kcal/mol~75.5 kcal/molLower ZPE of Sn-D bond increases the energy required for homolytic cleavage.
Thermal Half-Life (80°C, Argon) 14.2 hours28.5 hoursIncreased BDE directly translates to a slower rate of distannane formation.
Kinetic Isotope Effect (kH/kD) 1.0 (Reference)1.12 - 1.80 (Substrate dependent)Demonstrates slower, more controlled radical propagation.
Metabolic/Environmental Stability Rapidly degraded by UV/enzymesExtended half-lifeSn-D bonds resist oxidative metabolism and photolytic demethylation.
Storage Requirement -20°C, strict inert atmosphere4°C, inert atmosphereEnhanced shelf-life reduces reagent waste and experimental variability.

Applications in Drug Development and Analytical Chemistry Beyond synthetic utility, deuterated organotins (like Tributyltin-d27) are critical in environmental and pharmaceutical analysis. The selective replacement of hydrogen with deuterium retains the pharmacologic and chemical profile of the molecule while significantly enhancing its metabolic stability 4. In analytical workflows, deuterated organotins serve as perfect internal standards for GC-MS/MS, allowing researchers to trace degradation pathways and correct for matrix interference without signal overlap.

References

  • Thermodynamic, Kinetic, Structural, and Computational Studies of the Ph3Sn–H, Ph3Sn–SnPh3, and Ph3Sn–Cr(CO)3C5Me5 Bond Dissociation Enthalpies. ACS Publications.[Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.[Link]

  • Isotopic Fractionation of Sn during Methylation and Demethylation Reactions in Aqueous Solution. ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine proper disposal procedures

Operational Safety and Disposal Blueprint for N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine As a Senior Application Scientist, I have overseen the implementation of hazardous waste protocols across numerous drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Blueprint for N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

As a Senior Application Scientist, I have overseen the implementation of hazardous waste protocols across numerous drug development and synthetic laboratories. N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is a highly specialized, isotopically labeled organometallic reagent. While the deuterium labeling (d7) makes it invaluable for mass spectrometry and pharmacokinetic tracking, the tributyltin (TBT) moiety dictates its severe hazard profile.

TBT compounds are notorious marine pollutants, endocrine disruptors, and potent neurotoxins. Mismanagement of this compound does not just ruin experiments; it triggers severe regulatory penalties and catastrophic environmental damage. The following guide provides a self-validating, step-by-step operational plan for the safe handling, decontamination, and disposal of this chemical.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, you must first understand the mechanistic reasons behind its hazards.

  • Lipophilicity and Membrane Permeability: The tributyltin group is highly lipophilic. This allows it to rapidly cross biological membranes, including human skin and the blood-brain barrier, leading to acute systemic toxicity[1].

  • Environmental Persistence: Organotins are extremely toxic to aquatic life at nanogram-per-liter concentrations[1]. They bioaccumulate, meaning any disposal down a sink drain is a severe environmental violation.

  • Synergistic Toxicity: The naphthalene-methylamine moiety adds an aromatic amine component, which can act as a skin sensitizer and DNA intercalator. When combined with the TBT group, the overall molecule demands the highest tier of hazardous waste protocols.

Quantitative Safety & Disposal Parameters

The table below summarizes the critical operational parameters and the causality behind each safety requirement.

ParameterSpecificationOperational Causality
OSHA PEL (Organotins) 0.1 mg/m³ (TWA)Dictates the mandatory use of a certified chemical fume hood to prevent neurotoxic inhalation[1].
Primary Hazard Classes Acute Tox. 3, Aquatic Acute 1Extreme marine toxicity; mandates classification as a "Marine Pollutant" for transport and incineration[1][2].
Glove Permeability Double Nitrile (≥0.11 mm) or NeopreneOrganotins rapidly permeate standard thin latex, requiring chemical-impermeable barriers[3].
Spill Absorbent Dry sand or vermiculiteWater aids in the thermal decomposition of TBT; inert dry absorbents prevent spreading[4].
Decontamination Agent 20% Nitric Acid or BleachOxidizes the C-Sn bond, cleaving the alkyl groups to form less toxic inorganic tin[3].

Pre-Disposal Operational Safety & Spill Response

Before waste is generated, the handling environment must be secured. All manipulations must occur within a certified chemical fume hood[3]. If a spill occurs, you must execute the following self-validating response protocol:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to contain vapors[1].

  • Absorb, Do Not Dilute: Never use water. Water can aid in the thermal decomposition of TBT and spread the lipophilic hazard[4]. Instead, cover the spill with an inert absorbent such as dry sand, dry vermiculite, or a dedicated chemical spill pillow[4].

  • Collect: Sweep the absorbed mixture using non-sparking tools into a heavy-duty, sealable container[5]. Treat this container as highly toxic solid waste.

Step-by-Step Disposal Methodology

This protocol ensures that TBT waste is isolated, stabilized, and prepared for high-temperature incineration by licensed environmental health and safety (EHS) professionals.

Step 1: Segregation at the Source

  • Action: Create a dedicated, chemically compatible waste container (e.g., high-density polyethylene, HDPE) exclusively for "Organotin/Tributyltin Waste"[6].

  • Causality: Mixing TBT with general halogenated or non-halogenated waste complicates incineration and increases the risk of cross-reactions. Do not mix organotin waste with other waste streams[6].

Step 2: Primary Containment of Liquids and Solids

  • Action: Funnel all liquid reaction mixtures, mother liquors, and organic washes containing the compound into the dedicated HDPE jug. Place all contaminated solids (pipette tips, Kimwipes, gloves, silica gel from columns) into a separate, heavy-duty poly bag or solid waste drum[3].

  • Causality: Solid and liquid organotin wastes require different incineration feed rates and handling procedures at the municipal disposal facility.

Step 3: Labeling and Secondary Containment

  • Action: Label immediately with "HAZARDOUS WASTE - TOXIC AND MARINE POLLUTANT: Contains Tributyltin derivatives." Place the primary container in a secondary containment tray within a ventilated cabinet[3].

  • Causality: Secondary containment prevents catastrophic failure if the primary container leaks, while ventilation mitigates the accumulation of toxic organometallic vapors.

Glassware & Equipment Decontamination Workflow

You cannot simply wash TBT-contaminated glassware in the sink. The following workflow utilizes chemical cleavage to neutralize the hazard before standard washing.

G Start N-(E)-3-Tributyltinallyl-... Waste Generation Decision Waste State? Start->Decision Glassware Contaminated Glassware Start->Glassware Liquid Liquid Waste (Mother Liquors, Solvents) Decision->Liquid Liquid Solid Solid Waste (Silica, Tips, Gloves) Decision->Solid Solid Label Label: Hazardous Waste Organotin / Marine Pollutant Liquid->Label Solid->Label OrgRinse 3x Organic Solvent Rinse (Collect in Liquid Waste) Glassware->OrgRinse OrgRinse->Liquid Rinse Collection Oxidize Oxidative Bath (20% HNO3 or Bleach) OrgRinse->Oxidize Clean Standard Detergent Wash & DI Water Rinse Oxidize->Clean SecContain Secondary Containment (Ventilated Area) Label->SecContain EHS EHS Pickup & High-Temp Incineration SecContain->EHS

Caption: Workflow for the segregation, decontamination, and disposal of tributyltin waste.

Step 1: The Organic Wash Rinse the glassware 3 times with an organic solvent (e.g., dichloromethane or acetone) to dissolve and remove bulk residual N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine[3]. Collect this rinse directly into the dedicated organotin liquid waste jug.

Step 2: Oxidative Cleavage (The Kill Step) Submerge the glassware in a bath of 20% Nitric Acid or a strong bleach solution overnight[3]. Causality: The strong oxidizer attacks the tin-carbon bonds, cleaving the butyl groups and converting the highly toxic tributyltin into significantly less toxic, water-soluble inorganic tin species.

Step 3: Final Aqueous Wash Carefully decant the oxidizing bath into a separate, compatible hazardous waste container. Wash the glassware with standard laboratory detergent, rinse thoroughly with tap water, and finally with deionized water[3]. The glassware is now safe for reuse.

References

  • Source: benchchem.
  • Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)
  • Source: benchchem.
  • Source: agilent.
  • Source: thermofisher.
  • Title: Method 282.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(E)-3-Tributylstannallyl-1-naphthalene-d7-methylamine

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine. The recommendations within are grounded in the principles of chemical safety and are designed to provide clear, procedural guidance for the safe handling and disposal of this compound.

The subject compound is a complex molecule with multiple hazardous components that necessitate a stringent and well-defined personal protective equipment (PPE) protocol. The primary hazards stem from its organotin moiety, specifically the tributyltin (TBT) group, with additional risks contributed by the naphthalene ring system. The deuterated methylamine component, while not introducing a new toxicity profile, underscores the importance of containment to prevent any alteration of experimental isotopic ratios.

Hazard Assessment: A Triad of Risks

A thorough understanding of the hazards associated with each component of N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is critical to appreciating the necessity of the recommended PPE.

  • Tributyltin (TBT) Moiety: Organotin compounds, particularly TBT, are notoriously toxic.[1] They are readily absorbed through the skin and can cause severe irritation and chemical burns upon contact.[2] Systemic effects of TBT exposure are significant and can include damage to the immune, endocrine, and central nervous systems, as well as the liver and kidneys.[3] Due to their high toxicity, all operations involving organotin compounds should be conducted with the utmost care to prevent any direct contact or inhalation.[4]

  • Naphthalene Core: Naphthalene is classified as a possible human carcinogen.[5] It can cause acute hemolytic anemia, especially in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6] Exposure can lead to headaches, confusion, nausea, and vomiting.[6] Dermal contact may result in skin irritation, and eye exposure can lead to corneal damage.[6][7]

  • Deuterated Component: While deuterium is a stable, non-radioactive isotope, the safe handling of isotopically labeled compounds is crucial to maintain their integrity for experimental purposes.[8] The primary safety considerations for the deuterated portion of the molecule are the same as for its non-deuterated counterpart.

The combination of these hazards in a single molecule necessitates a multi-layered approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine. The selection of this equipment is based on a comprehensive risk assessment of the compound's components.

Table 1: Required Personal Protective Equipment

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Tributyltin compounds can penetrate some glove materials. Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove.[4]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the compound, which can cause severe eye irritation and chemical burns.[9] A face shield offers an additional layer of protection for the entire face.[10]
Body Protection A chemical-resistant laboratory coat, preferably with long sleeves and a closed front.Prevents contact of the chemical with skin and personal clothing.[11]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.All handling of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][12] In the event of a spill or if working outside of a fume hood is unavoidable, a respirator is essential.
Operational and Disposal Plans
  • Preparation: Before handling the compound, ensure that a designated work area within a certified chemical fume hood has been established.[4] All necessary equipment, including PPE, spill cleanup materials, and waste containers, should be readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: first the inner gloves, then the lab coat, followed by the outer gloves, safety goggles, and face shield. If a respirator is required, perform a fit check before entering the work area.

  • Compound Handling: Conduct all manipulations of the compound, including weighing and dilutions, within the fume hood.[12] Use appropriate tools to avoid direct contact.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield, safety goggles, and lab coat. Remove the inner gloves last. Wash hands thoroughly with soap and water after removing all PPE.

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Isolate: If it is safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Absorb: Use a chemical absorbent pad or spill pillow to contain and absorb the spill.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, such as toluene or hexanes, followed by soap and water.[4] All materials used for cleanup are considered hazardous waste.

  • Report: Notify the appropriate safety personnel at your institution.

All materials contaminated with N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine are considered hazardous waste.

  • Segregation: Do not mix organotin waste with other waste streams.[4]

  • Containment: Collect all solid and liquid waste in dedicated, clearly labeled, and sealed containers.[13]

  • Glassware Decontamination: Glassware that has come into contact with the compound should be soaked in a bleach solution overnight to oxidize the organotin to less harmful tin oxides before standard cleaning procedures.[14] The bleach solution should be disposed of as hazardous waste.

  • Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

Visualizing Safety: Workflow Diagrams

The following diagrams illustrate the key workflows for ensuring safety when handling N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine.

PPE_Donning_Sequence start Start inner_gloves Don Inner Gloves start->inner_gloves lab_coat Don Lab Coat inner_gloves->lab_coat outer_gloves Don Outer Gloves lab_coat->outer_gloves goggles Don Safety Goggles outer_gloves->goggles face_shield Don Face Shield goggles->face_shield end Enter Work Area face_shield->end

Caption: PPE Donning Sequence

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate isolate Isolate Spill evacuate->isolate ventilate Ensure Ventilation isolate->ventilate absorb Absorb Spill ventilate->absorb decontaminate Decontaminate Area absorb->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Spill Response Workflow

References

  • An Overview on Toxicity of Tributyltin - International Scientific Organization.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Safety and handling precautions for organotin compounds - Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
  • Tributyltin - Wikipedia. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals.
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. Available at: [Link]

  • TRIBUTYLTIN (TBT) | Oregon Department of Human Services.
  • Tributyltin - Collaborative for Health & Environment. Available at: [Link]

  • Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9) (PDF). Available at: [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Standard Operating Procedures - Del Valle Lab. Available at: [Link]

  • Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. Available at: [Link]

  • How should I manage glassware that came in contact with organotin compounds? - Reddit. Available at: [Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Code of practice: management of tetrabutyltin - Canada.ca. Available at: [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek, Inc.. Available at: [Link]

  • Safe use of radioisotopes - PubMed. Available at: [Link]

  • Synthesis and Applications of Isotopically Labelled Compounds 1994 Edited by J. Allen (Synthelabo Recherche), and R. Voges (Sandoz Pharma). John Wiley and Sons, Inc., New York, NY. 1995. xxix + 935 pp. 15 × 22.5 cm. $199.00. ISBN 0-471-95143-9. - ACS Publications - American Chemical Society. Available at: [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. Available at: [Link]

  • Naphthalene: toxicological overview - GOV.UK. Available at: [Link]

  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Available at: [Link]

  • Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) - CDC. Available at: [Link]

  • N-(E)-3-TRIBUTYLTINALLYL-1-NAPHTHALENE-D7-METHYLAMINE - NextSDS. Available at: [Link]

  • Naphthalene | C10H8 | CID 931 - PubChem - NIH. Available at: [Link]

  • Naphthalene Technical Fact Sheet - National Pesticide Information Center. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

Sources

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